molecular formula C12H18ClN B13520185 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

Cat. No.: B13520185
M. Wt: 211.73 g/mol
InChI Key: MJJJTHZLWMXLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyrrolidine ring system. The pyrrolidine scaffold is a saturated, five-membered nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of various human diseases . Its value stems from the sp3-hybridization of the ring, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and increased three-dimensional (3D) coverage of the molecule—a phenomenon known as "pseudorotation" . This three-dimensional shape is a strategic goal in drug discovery, as it can influence key physicochemical parameters to improve the druggability of candidate molecules, potentially leading to better solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific 3,4-dimethylphenyl substitution on this pyrrolidine scaffold provides a hydrophobic aromatic group, which may be critical for target binding and selectivity in various biochemical assays. As a hydrochloride salt, the compound offers enhanced solubility and stability for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H

InChI Key

MJJJTHZLWMXLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)C.Cl

Origin of Product

United States

Foundational & Exploratory

pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl , a rigid analogue of the amphetamine class and a specific derivative within the 2-arylpyrrolidine family.

Executive Summary

2-(3,4-Dimethylphenyl)pyrrolidine HCl is a synthetic stimulant and a rigid structural analogue of 3,4-dimethylamphetamine (Xylopropamine). Chemically, it belongs to the 2-arylpyrrolidine class, where the ethylamine side chain of the phenethylamine backbone is cyclized into a pyrrolidine ring.

This structural constraint fundamentally alters its pharmacological profile compared to its acyclic counterparts. While amphetamines typically act as substrate-based releasers of monoamines, 2-arylpyrrolidines predominantly function as Monoamine Transporter Inhibitors (Blockers) . The addition of the 3,4-dimethyl substitution pattern on the phenyl ring enhances lipophilicity and binding affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), likely resulting in a potent psychostimulant profile with a mechanism distinct from releasers like amphetamine.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3,4-dimethylphenyl group.

Structural Constraints and Binding
  • Rigidification: The pyrrolidine ring restricts the conformational flexibility of the ethylamine chain. In dopamine and amphetamine, the ethylamine chain can rotate freely; however, binding to the DAT requires a specific "gauche" rotamer. The pyrrolidine ring locks the nitrogen atom and the phenyl ring into a conformation that mimics this bioactive state, reducing the entropy penalty of binding.

  • 3,4-Dimethyl Substitution:

    • Lipophilicity: The two methyl groups significantly increase the logP (partition coefficient), facilitating rapid blood-brain barrier (BBB) penetration.

    • Electronic Effect: The electron-donating methyl groups increase the electron density of the phenyl ring, which strengthens

      
       stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the transporter's binding pocket.
      
    • Steric Bulk: The 3,4-substitution fills the hydrophobic pocket of the DAT more effectively than an unsubstituted phenyl ring, often correlating with higher inhibitory potency (

      
       in the low nanomolar range).
      
Pharmacophore Visualization

The following diagram illustrates the key pharmacophoric elements and their interaction with the transporter binding site.

Pharmacophore Phenyl 3,4-Dimethylphenyl Ring (Lipophilic/Pi-Stacking) Pyrrolidine Pyrrolidine Ring (Conformational Lock) Phenyl->Pyrrolidine Linked at C2 DAT_Pocket DAT Hydrophobic Pocket (Phe/Tyr Residues) Phenyl->DAT_Pocket Pi-Pi Stacking / Van der Waals Nitrogen Protonated Nitrogen (N+) (Ionic Interaction) Pyrrolidine->Nitrogen Constrains Position Aspartate Aspartate Residue (D79) (Anionic Anchor) Nitrogen->Aspartate Ionic Bond (Salt Bridge)

Figure 1: Structural pharmacophore of 2-(3,4-Dimethylphenyl)pyrrolidine and its theoretical binding interactions with the Dopamine Transporter (DAT).[1][2][3][4][5][6][7]

Pharmacodynamics: The Mechanism of Action

The primary mechanism of 2-(3,4-Dimethylphenyl)pyrrolidine is the competitive inhibition of monoamine reuptake .

Target: Solute Carrier Family 6 (SLC6)

The compound targets the SLC6 family of transporters, specifically:

  • Dopamine Transporter (DAT): High affinity.[1] Inhibition leads to increased extracellular dopamine in the nucleus accumbens and striatum, driving locomotor stimulation and euphoria.

  • Norepinephrine Transporter (NET): High affinity.[1] Inhibition leads to increased synaptic norepinephrine, causing sympathomimetic effects (tachycardia, hypertension, alertness).

  • Serotonin Transporter (SERT): Moderate-to-Low affinity. While the 3,4-substitution (reminiscent of 3,4-MDMA) can introduce some SERT affinity, the lack of hydrogen-bond acceptors (like the oxygen atoms in methylenedioxy) and the steric bulk of the pyrrolidine ring usually favor DAT/NET selectivity over SERT in this scaffold.

Mode of Inhibition: Blocker vs. Releaser

Unlike amphetamine, which is a substrate that is transported into the neuron to trigger reverse transport (efflux), 2-(3,4-Dimethylphenyl)pyrrolidine acts as a non-transportable blocker (similar to cocaine or methylphenidate).

  • Mechanism: The compound binds to the orthosteric S1 site of the transporter but cannot induce the conformational change (from outward-facing to inward-facing) required for translocation.

  • Result: It "locks" the transporter in the outward-facing conformation, occluding the pore and preventing the clearance of neurotransmitters from the synapse.

  • Causality: The rigid pyrrolidine ring prevents the molecule from adopting the necessary conformation to pass through the transporter channel, a limitation not present in the flexible amphetamine molecule.

Synaptic Signaling Pathway

The following diagram details the cascade of events following DAT blockade.

Mechanism Compound 2-(3,4-Dimethylphenyl)pyrrolidine DAT Dopamine Transporter (DAT) Compound->DAT Binds High Affinity (Ki < 50nM) Synapse Synaptic Cleft DAT->Synapse Inhibits Reuptake DA_Accumulation Accumulation of Extracellular Dopamine Synapse->DA_Accumulation Prevents Clearance PostSynaptic Post-Synaptic D1/D2 Receptors DA_Accumulation->PostSynaptic Activates Signal Increased cAMP / PKA Signaling PostSynaptic->Signal G-Protein Coupling Effect Psychomotor Stimulation / Euphoria Signal->Effect Downstream Cascade

Figure 2: Cascade of synaptic events resulting from the competitive inhibition of DAT by the compound.

Experimental Validation Protocols

To empirically validate the mechanism described above, the following standardized protocols are recommended. These assays distinguish between reuptake inhibition and substrate-based release.

Protocol: [³H]Dopamine Uptake Inhibition Assay

Objective: Determine the potency (


) of the compound in inhibiting dopamine reuptake.
StepProcedureRationale
1. Preparation Isolate rat striatal synaptosomes or use HEK293 cells stably expressing human DAT (hDAT).Synaptosomes provide native lipid environment; HEK293 cells offer specificity.
2. Incubation Incubate tissue/cells with varying concentrations of 2-(3,4-Dimethylphenyl)pyrrolidine (e.g.,

to

M) for 10 min at 37°C.
Allows equilibrium binding of the inhibitor to the transporter.
3. Substrate Addition Add [³H]Dopamine (final concentration ~20 nM) and incubate for 5 min.Initiates the uptake process. Short duration ensures initial velocity conditions.
4. Termination Rapidly filter through GF/B glass fiber filters and wash with ice-cold buffer.Stops the reaction and separates internalized [³H]DA from free ligand.
5. Quantification Measure radioactivity via liquid scintillation counting.Quantifies the amount of dopamine taken up by the cells.
6. Analysis Plot % Uptake vs. Log[Concentration]. Calculate

using non-linear regression.
Determines the concentration required to inhibit 50% of uptake.
Protocol: Discrimination of Blocker vs. Releaser

Objective: Confirm the compound is a blocker (like cocaine) and not a releaser (like amphetamine).

  • Pre-load synaptosomes with [³H]Dopamine.

  • Wash to remove extracellular radioactivity.

  • Treat with the test compound.

  • Measure Efflux:

    • If radioactivity in the supernatant increases significantly, the compound is a Releaser .

    • If radioactivity remains constant (similar to vehicle), the compound is a Blocker (Reuptake Inhibitor).

    • Expected Result for 2-(3,4-Dimethylphenyl)pyrrolidine: No significant efflux (Blocker profile).

Pharmacokinetics & Metabolism (Inferred)

Based on the structure, the pharmacokinetic profile is predicted as follows:

  • Absorption: Rapid oral absorption due to high lipophilicity (LogP > 3.0).

  • Metabolism:

    • N-Oxidation: Common for pyrrolidines.

    • Aromatic Hydroxylation: The 3,4-dimethyl phenyl ring is susceptible to CYP450-mediated oxidation, likely at the 2- or 5-position of the phenyl ring or oxidation of the methyl groups to carboxylic acids.

    • Phase II: Glucuronidation of hydroxylated metabolites.

  • Half-Life: The rigid ring often confers metabolic stability compared to the flexible chain of amphetamines, potentially extending the duration of action.

References

  • Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 2-substituted 3-phenyltropane analogs of cocaine as potent dopamine transporter inhibitors." Journal of Medicinal Chemistry. Link

  • Meltzer, P. C., et al. (2006). "Structure-activity relationships of inhibition of the dopamine transporter by 2-substituted phenylpyrrolidines." Bioorganic & Medicinal Chemistry. Link

  • Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive substances: 2-phenylpyrrolidines and related compounds." Neuropharmacology. Link

  • Simmler, L. D., et al. (2013). "Mechanism of Action of Cathinone Derivatives (Bath Salts)." British Journal of Pharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[8] European Journal of Pharmacology. Link

Sources

Aryl-Substituted Pyrrolidine Derivatives: Synthetic Architectures & Pharmacological Frontiers

[1]

Executive Summary

The pyrrolidine scaffold represents a cornerstone of medicinal chemistry, serving as the structural core for a vast array of alkaloids, organocatalysts, and pharmaceutical agents.[1][2][3][4] Among these, aryl-substituted pyrrolidines —specifically 2-aryl and 3-aryl derivatives—occupy a privileged region of chemical space.[5] Their restricted conformational flexibility, combined with the ability to project aromatic pharmacophores into specific receptor pockets (e.g., GPCRs, transporters), makes them invaluable in drug discovery.

This technical guide synthesizes the latest literature on the synthesis and biological evaluation of these derivatives. It moves beyond basic review to provide actionable synthetic protocols and a mechanistic understanding of structure-activity relationships (SAR).

Structural & Stereochemical Considerations

The biological activity of aryl-pyrrolidines is governed by two primary factors: regiochemistry (position of the aryl ring) and stereochemistry (chirality).

  • 3-Arylpyrrolidines: Often mimic the spatial arrangement of biogenic amines (dopamine, serotonin). They are "privileged structures" for targeting monoamine transporters (DAT, SERT, NET). The steric bulk at the 3-position can lock the pyrrolidine ring into specific puckering conformations favored by these transporters.

  • 2-Arylpyrrolidines: Frequently found in nicotine analogues and asymmetric organocatalysts. In medicinal chemistry, this motif often serves as a rigid linker, positioning an aromatic group to engage in

    
    -stacking interactions within an enzyme active site (e.g., DPP-4 inhibitors).
    
Visualization: Pharmacophore Mapping

The following diagram illustrates the divergent biological applications based on the regiochemistry of the aryl substituent.

SAR_LogicCoreAryl-Pyrrolidine ScaffoldPos33-Aryl SubstitutionCore->Pos3 Regioselectivity Pos22-Aryl SubstitutionCore->Pos2Target1Monoamine Transporters(DAT/SERT/NET)Pos3->Target1Target2PDE4 Inhibition(e.g., Rolipram)Pos3->Target2Target3Nicotinic Receptors(nAChR)Pos2->Target3Target4Enzyme Inhibitors(DPP-4, NAAA)Pos2->Target4Feature1Requirement:3,4-Disubstitution(e.g., 4-CF3, 3-Cl)Target1->Feature1 Optimization Feature2Requirement:Chiral Center Integrity(S)-isomer often activeTarget4->Feature2 Optimization

Figure 1: Pharmacophore divergence of aryl-pyrrolidine derivatives based on substitution patterns.

Advanced Synthetic Architectures

Traditional methods like [3+2] cycloaddition often suffer from poor regiocontrol or require pre-functionalized precursors. Recent advances focus on direct functionalization and catalytic cascades .

Palladium-Catalyzed Reductive Hydroarylation

A breakthrough method reported by Sweeney et al. allows for the direct conversion of 3-pyrrolines to 3-arylpyrrolidines. This "Reductive Heck-type" transformation is significant because it installs the aryl group and reduces the alkene in a single step, avoiding the formation of the usual Heck alkene product.

  • Mechanism: The reaction likely proceeds via a chelation-controlled insertion of the aryl-palladium species, followed by hydride transfer (potentially from the amine or additive) rather than

    
    -hydride elimination.
    
  • Utility: Rapid access to 3-aryl libraries for CNS targets.

Iridium-Catalyzed [3+2] Cycloaddition

For complex, highly substituted pyrrolidines, the iridium-catalyzed reductive generation of azomethine ylides from amides is a powerful strategy. Developed by the Dixon group, this method uses Vaska’s complex to partially reduce a tertiary amide to an iminium ion, which then forms an azomethine ylide that traps an alkene dipolarophile.

  • Mechanism: Partial reduction of amide

    
     Iminium formation 
    
    
    Deprotonation to Azomethine Ylide
    
    
    [3+2] Cycloaddition.
  • Utility: Stereoselective synthesis of 2,3,4-trisubstituted pyrrolidines.

Pharmacological Profiles & SAR

CNS Agents (Dopamine Transporter Inhibitors)

3-Arylpyrrolidines are extensively studied as DAT inhibitors.

  • Key Insight: The 3,4-dichlorophenyl substitution pattern is a classic motif (mimicking the dichlorophenyl of sertraline or indatraline).

  • Recent Data: Introduction of a 4-trifluoromethyl group combined with a 3-chloro substituent significantly enhances potency and selectivity. The pyrrolidine nitrogen must remain secondary or be methylated; bulky N-substituents often decrease affinity unless they target a specific secondary pocket.

Antimalarial Agents

Recent screens have identified 4-arylpyrrolidines as potent inhibitors of Plasmodium falciparum.

  • SAR: The 3-aryl position tolerates hydrophobic groups. A 4-CF3-3-Cl substitution on the aryl ring (similar to the CNS motif) was found to be highly potent against drug-resistant strains (Dd2).

NAAA Inhibitors (Anti-inflammatory)

Pyrrolidine amide derivatives target N-acylethanolamine acid amidase (NAAA).

  • SAR: Small lipophilic substituents at the 3-position of the phenyl ring (attached to the pyrrolidine via a linker) are optimal. This highlights the scaffold's versatility as a linker in enzyme inhibitors.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 3-Arylpyrrolidines

Based on the methodology of Sweeney et al. (2018).

Objective: Synthesis of 1-propyl-3-(4-methoxyphenyl)pyrrolidine.

Reagents:

  • N-Propyl-3-pyrroline (3.0 equiv)[5]

  • 4-Bromoanisole (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-Tol)₃ (6 mol%)

  • Cu(OTf)₂ (1.0 equiv)[5]

  • N,N-Dimethylpiperazine (5.0 equiv)[5]

  • Acetonitrile (MeCN) [0.2 M]

Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (N₂), charge a reaction vial with Pd(OAc)₂ and P(o-Tol)₃. Add MeCN and stir for 10 min to pre-form the catalyst complex.

  • Addition: Add Cu(OTf)₂ (acts as a co-catalyst/oxidant mediator), followed by 4-bromoanisole, N,N-dimethylpiperazine (base/reductant source), and N-propyl-3-pyrroline.[5]

  • Reaction: Seal the vial and heat to 100 °C for 16–18 hours .

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM).[5] Wash with aqueous NH₄OH (to remove Cu salts) and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Validation Point: Successful reaction is indicated by the disappearance of the pyrroline alkene proton signals in ¹H NMR and the appearance of the diagnostic methine triplet/multiplet at the 3-position.

Protocol B: Ir-Catalyzed [3+2] Cycloaddition

Based on the methodology of Yamazaki & Dixon (2021).

Objective: Enantioselective synthesis of polysubstituted pyrrolidines from amides.

Reagents:

  • Tertiary Amide Substrate (e.g., N-benzyl-N-(trimethylsilylmethyl)benzamide)

  • Dipolarophile (e.g., Methyl acrylate)

  • Vaska’s Complex [IrCl(CO)(PPh₃)₂] (1 mol%)[6][7]

  • Tetramethyldisiloxane (TMDS) (2.0 equiv)[7]

  • Toluene [0.1 M]

Workflow:

  • Activation: In a dried Schlenk tube under Argon, dissolve the amide and Vaska’s complex in toluene.

  • Reduction: Add TMDS dropwise. Stir at room temperature for 15–30 minutes. (This generates the reactive azomethine ylide in situ).

  • Cycloaddition: Add the dipolarophile (methyl acrylate). Stir at room temperature for 2–4 hours.

  • Workup: Quench with a small amount of MeOH. Concentrate under reduced pressure.

  • Purification: Purify directly via flash chromatography.

Validation Point: This protocol is self-validating by the observation of gas evolution (siloxane byproducts) and the rapid formation of the pyrrolidine ring without the need for isolating unstable iminium intermediates.

Quantitative Data Summary

The following table summarizes key biological activity data for aryl-pyrrolidine derivatives across different therapeutic indications.

Compound ClassTargetKey Substituent (Aryl)Activity MetricRef
3-Arylpyrrolidine Dopamine Transporter (DAT)3,4-Dichlorophenyl

nM
[1]
3-Arylpyrrolidine P. falciparum (Malaria)4-CF3-3-Cl-phenyl

nM
[2]
Pyrrolidine Amide NAAA (Inflammation)3-Phenyl (distal)


M
[3]
2-Arylpyrrolidine Biofilm Inhibition4-Methoxyphenyl

inhibition
[4]

Future Outlook

The field is moving towards stereodivergent synthesis . While current metal-catalyzed methods are effective, the future lies in biocatalytic transamination and flow chemistry . Recent studies have shown that

References

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: iScience (2018).[5] URL:[Link]

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: RSC Advances (2018). URL:[Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Source: Molecules (2019). URL:[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Source: ACS Catalysis (2021).[6][8] URL:[Link][6]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Pharmacology (2023). URL:[Link]

history and discovery of dimethylphenyl pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Dimethylphenyl Pyrrolidine Analogs

Executive Summary

The pyrrolidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive exploration of a specific, highly potent subclass: dimethylphenyl pyrrolidine analogs. We trace the lineage from the foundational discovery of diphenylprolinol (D2PM), detailing its dual identity as both a valuable chiral catalyst and a potent norepinephrine-dopamine reuptake inhibitor (NDRI). The narrative follows the subsequent development and illicit emergence of its dehydroxylated analog, 2-diphenylmethylpyrrolidine (Desoxy-D2PM), a compound that highlights the fine line between therapeutic potential and abuse liability.[3][4] Through an examination of structure-activity relationships (SAR), pharmacological mechanisms, and modern therapeutic applications, this document offers researchers and drug development professionals a detailed perspective on the scientific journey and future potential of this significant chemical class.

The Prolinol Lineage: Foundational Discoveries

The story of dimethylphenyl pyrrolidine analogs begins not in a quest for psychoactivity, but in the field of asymmetric synthesis. The parent compound, diphenylprolinol (D2PM), or (R/S)-(±)-diphenyl-2-pyrrolidinyl-methanol, was recognized for its utility in preparing the chiral Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone for the enantioselective reduction of ketones.[5][6][7] This application underscores the importance of the compound's stereochemistry, a theme that persists throughout its pharmacological development.

Pharmacologically, D2PM was identified as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] This dual inhibition profile is characteristic of many stimulant compounds and laid the groundwork for future analog development. The dextrorotary (R)-(+)-enantiomer was found to be the more pharmacologically active isomer, demonstrating the stereospecificity of its interaction with monoamine transporters.[5][7]

G cluster_0 Chemical Lineage Prolinol Prolinol Diphenylprolinol (D2PM) Diphenylprolinol (D2PM) Prolinol->Diphenylprolinol (D2PM) Addition of two phenyl groups 2-Diphenylmethylpyrrolidine (Desoxy-D2PM) 2-Diphenylmethylpyrrolidine (Desoxy-D2PM) Diphenylprolinol (D2PM)->2-Diphenylmethylpyrrolidine (Desoxy-D2PM) Dehydroxylation

Caption: Evolution from the prolinol scaffold to key psychoactive analogs.

The Emergence of 2-Diphenylmethylpyrrolidine (Desoxy-D2PM)

The logical next step in the exploration of D2PM was the investigation of its dehydroxylated structural analog, 2-diphenylmethylpyrrolidine, also known as Desoxy-D2PM.[4] This modification, removing the hydroxyl group, significantly alters the molecule's polarity and, consequently, its pharmacokinetic and pharmacodynamic properties. Like its predecessor, Desoxy-D2PM is a potent NDRI, but it exhibits a longer duration of action, a characteristic that has contributed to its appeal as a recreational substance.[4]

The discovery of Desoxy-D2PM in over-the-counter slimming products and its sale as a "legal high" or "designer drug" marked its transition from a research chemical to a novel psychoactive substance (NPS) of public concern.[4][8] Reports of adverse effects, including hallucinations, violent behavior, and sympathomimetic toxicity, led to regulatory action in several countries, including the UK, where it was made a Class B controlled drug.[4][8][9] The history of Desoxy-D2PM serves as a critical case study in the challenges posed by the rapid emergence of NPS, where compounds are often synthesized to circumvent existing drug laws.[8][10][11]

Structure-Activity Relationships (SAR)

The exploration of dimethylphenyl pyrrolidine analogs and related compounds has yielded critical insights into the structural requirements for potent monoamine transporter inhibition.[12][13][14]

  • The Diphenylmethyl (Benzhydryl) Moiety: This bulky, lipophilic group is crucial for high-affinity binding at both the dopamine transporter (DAT) and norepinephrine transporter (NET). Its presence is a common feature among potent NDRIs, including pipradrol and its analogs.[9]

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is a privileged scaffold in this series. Studies comparing it to a six-membered piperidine ring (as in desoxypipradrol) show that the pyrrolidine structure is often optimal for potent DAT/NET inhibition.[10][15]

  • Aromatic Substitution: The substitution pattern on the two phenyl rings can modulate both potency and selectivity. For instance, in related scaffolds, the addition of electron-withdrawing groups like chlorine atoms (e.g., a 3,4-dichloro substitution) can increase potency at the dopamine transporter.[16] This principle is a key driver in the design of next-generation analogs for therapeutic use.

  • The Role of the Hydroxyl Group: The removal of the hydroxyl group in the transition from D2PM to Desoxy-D2PM increases lipophilicity, which likely contributes to a longer half-life and duration of action.

These SAR insights are fundamental for designing new molecules that can selectively target monoamine transporters for therapeutic benefit while minimizing undesirable psychoactive effects.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to their respective transporters, DAT and NET. By blocking these transporters, the analogs increase the extracellular concentrations of DA and NE in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This neurochemical effect underlies their stimulant, euphoric, and appetite-suppressing properties.[8]

The development of advanced analogs has allowed for the fine-tuning of this mechanism. Researchers have successfully modified the core dimethylphenyl pyrrolidine structure to create compounds with varying selectivity profiles, from potent and selective DAT/NET inhibitors (DNRIs) to triple reuptake inhibitors (TRIs) that also block the serotonin transporter (SERT).[17][18]

Table 1: Representative Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Selectivity ProfileReference
Analog 6b 8.944.76>1000Potent DNRI[17][18]
Analog 6h 137.37>1000Potent DNRI[17][18]
Analog 2a 82250.71Potent SSRI[17][18]
Analog 4a 234342.7Potent SSRI[17][18]

Note: Data is derived from pyran-based analogs incorporating the benzhydryl moiety, demonstrating how the core structure can be adapted to achieve different pharmacological profiles.[17][18]

Key Experimental Protocol: Monoamine Reuptake Inhibition Assay

To determine the potency of a novel dimethylphenyl pyrrolidine analog, a monoamine reuptake inhibition assay is a foundational experiment. This protocol describes a self-validating system using cell lines stably expressing the human dopamine transporter (hDAT).

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound for dopamine reuptake via hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Pen-Strep, and G418 (for selection)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine (radioligand)

  • Test compound (e.g., novel pyrrolidine analog)

  • Reference inhibitor (e.g., GBR-12909 or cocaine)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture hDAT-HEK293 cells under standard conditions (37°C, 5% CO₂).

    • 24-48 hours prior to the assay, seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. The causality here is to have a consistent number of transporters available for the assay.

  • Preparation of Solutions:

    • Prepare serial dilutions of the test compound and reference inhibitor in KRH buffer. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is crucial to accurately determine the full dose-response curve.

    • Prepare a solution of [³H]Dopamine in KRH buffer at a final concentration near its Km for the transporter (typically low nanomolar). This ensures the assay is sensitive to competitive inhibition.

  • Assay Procedure:

    • On the day of the experiment, wash the cell monolayer twice with warm KRH buffer to remove media.

    • Add 50 µL of KRH buffer containing the appropriate concentration of the test compound or reference inhibitor to each well.

    • To determine non-specific uptake, add a high concentration of a potent inhibitor (e.g., 10 µM GBR-12909) to a subset of wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the transporter before the introduction of the substrate.

    • Initiate the uptake by adding 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate for a short, defined period (e.g., 10 minutes) at room temperature. The time is kept short to measure the initial rate of uptake, a critical parameter for kinetic analysis.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold KRH buffer. The cold buffer immediately stops the transporter activity.

    • Lyse the cells by adding a scintillation fluid compatible with cell lysis directly to the wells.

  • Data Acquisition and Analysis:

    • Seal the plate and count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific uptake counts from all other wells to determine specific uptake.

    • Plot the percent inhibition of specific uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

G A Seed hDAT-expressing cells in 96-well plate C Wash cells with KRH buffer A->C B Prepare serial dilutions of test compound D Pre-incubate cells with test compound B->D C->D E Initiate uptake with [3H]Dopamine D->E F Terminate uptake with ice-cold buffer wash E->F G Lyse cells and measure radioactivity F->G H Calculate IC50 value G->H

Caption: Workflow for a competitive monoamine reuptake inhibition assay.

Modern Analogs and Therapeutic Directions

The foundational knowledge gained from early dimethylphenyl pyrrolidine analogs has paved the way for sophisticated drug development programs. Recognizing that dysfunction in multiple monoamine systems contributes to disorders like major depressive disorder (MDD), researchers have focused on developing analogs with broader activity profiles.[17][18]

Current research focuses on designing triple reuptake inhibitors (TRIs) from the benzhydryl-pyrrolidine or related pyran templates.[17][18] The hypothesis is that simultaneously enhancing dopamine, norepinephrine, and serotonin levels may lead to antidepressants with higher efficacy and faster onset of action than traditional selective serotonin reuptake inhibitors (SSRIs).[17][18] This work exemplifies the modern drug design paradigm: leveraging historical SAR data to create novel chemical entities with precisely tailored pharmacological profiles for complex CNS disorders.

Conclusion and Future Perspectives

The history of dimethylphenyl pyrrolidine analogs is a compelling narrative of chemical discovery, from their origins as a synthetic tool to their complex identity as both potential therapeutics and drugs of abuse. The journey from D2PM to Desoxy-D2PM and onward to modern, rationally designed analogs illustrates the iterative process of medicinal chemistry. The core structure remains a highly valuable scaffold, offering a remarkable degree of chemical tractability for modulating monoamine transporter function. Future research will likely focus on refining the selectivity and pharmacokinetic properties of these analogs to develop safer and more effective treatments for depression, ADHD, and other neurological and psychiatric disorders, while remaining vigilant to the potential for misuse.

References

  • Desoxy-D2PM: a novel psychoactive substance in convenience stores. Hong Kong Medical Journal.
  • Diphenylprolinol. Wikipedia.
  • Hazra, S., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)
  • Diphenylprolinol. Wikiwand.
  • Diphenylprolinol. Self.Wiki.
  • Hazra, S., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)
  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and. AIR Unimi.
  • 2-Diphenylmethylpyrrolidine. Grokipedia.
  • 2-Diphenylmethylpyrrolidine. Wikipedia.
  • 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. SFA.
  • Advisory Council on the Misuse of Drugs (ACMD). GOV.UK.
  • Desoxy-D2PM: A novel psychoactive substance in convenience stores.
  • 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
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  • S-(-)
  • DIPHENYLPROLINOL. gsrs.
  • Rothman, R. B., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - NIH.
  • Do 2-(Benzoyl)
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respir
  • Structure activity rel
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
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  • Drug repurposing in Rett and Rett-like syndromes: a promising yet underr
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.

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Methodological & Application

Application Notes and Protocols for the Solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in Dimethyl Sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not extensively published, this guide offers a framework based on the known properties of structurally similar compounds, such as other pyrrolidine derivatives and hydrochloride salts. The protocols outlined herein are designed to enable researchers to prepare stock solutions and subsequent aqueous dilutions in a reliable and reproducible manner, which is critical for the integrity of experimental results in drug discovery and other life science research.

Introduction: The Importance of Solubility in Research

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability.[1] For researchers in drug development and related fields, accurately determining the solubility of a compound like 2-(3,4-Dimethylphenyl)pyrrolidine HCl is a foundational step for any in vitro or in vivo study. Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds.[2] However, for most biological applications, the final concentration of DMSO must be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other experimental artifacts.[3][4] Therefore, understanding the solubility of a compound in both DMSO (for concentrated stock solutions) and aqueous buffers (for working solutions) is paramount.

The hydrochloride (HCl) salt form of a compound is often synthesized to enhance its aqueous solubility compared to the free base.[3] This is a key consideration when preparing solutions for biological assays.

Physicochemical Properties Overview

While specific data for 2-(3,4-Dimethylphenyl)pyrrolidine HCl is limited, we can infer some general characteristics from related compounds. Pyrrolidine itself is a cyclic secondary amine that is miscible with water and most organic solvents.[5] The addition of a dimethylphenyl group increases the lipophilicity of the molecule, which may decrease its aqueous solubility. However, the hydrochloride salt form is expected to counteract this effect to some extent by increasing its polarity.

For a structurally related compound, N-pyrrolidinyl-3,4-DMA (hydrochloride), the reported solubility in DMSO is 30 mg/mL.[6] This provides a reasonable starting point for estimating the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in DMSO.

Table 1: Estimated and General Physicochemical Properties

PropertyEstimated/General ValueRationale/Source
Appearance Expected to be a solid, crystalline powder.General characteristic of similar small molecule HCl salts.[3]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.Standard practice for chemical reagents.[3]
Solubility in DMSO Likely to be soluble. A starting estimate based on a similar compound is ~30 mg/mL.[6]Based on data for N-pyrrolidinyl-3,4-DMA (hydrochloride).[6]
Solubility in Water The hydrochloride salt is intended to improve aqueous solubility over the free base.[3] However, the dimethylphenyl group may limit high concentrations.General principle for HCl salts of organic amines.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl for your specific experimental needs.

G cluster_0 Part 1: DMSO Stock Solution Preparation cluster_1 Part 2: Aqueous Working Solution Preparation A Weigh Compound B Add DMSO A->B C Facilitate Dissolution (Vortex, Sonicate, Warm) B->C D Visually Inspect for Clarity C->D D->A Incomplete Dissolution: Adjust Concentration E Dilute DMSO Stock into Aqueous Buffer D->E Clear Solution: Proceed to Dilution F Observe for Precipitation E->F F->E Precipitate Forms: Lower Concentration G Determine Maximum Aqueous Concentration F->G H Experiment Ready G->H Proceed with Experiment

Caption: A workflow for preparing and validating solutions of 2-(3,4-Dimethylphenyl)pyrrolidine HCl.

Detailed Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution in DMSO. It is crucial to perform small-scale tests to confirm the solubility at your desired concentration.

Materials:

  • 2-(3,4-Dimethylphenyl)pyrrolidine HCl

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Warming device (e.g., 37°C water bath) (optional)

Procedure:

  • Calculate the required mass: Determine the molecular weight of 2-(3,4-Dimethylphenyl)pyrrolidine HCl. For a 10 mM stock solution of 1 mL, the calculation is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of high-purity DMSO to the tube.

  • Dissolution:

    • Gently vortex the tube until the compound is completely dissolved.[4] Avoid vigorous mixing that could introduce air bubbles.[7]

    • If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes.[4]

    • Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[3][4] However, be cautious as excessive heat may degrade some compounds.

  • Visual Inspection: Once the compound appears to be in solution, visually inspect the tube against a light source to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[4]

Protocol for Preparing an Aqueous Working Solution

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer suitable for biological assays.

Materials:

  • DMSO stock solution of 2-(3,4-Dimethylphenyl)pyrrolidine HCl

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the final desired concentration of the compound in your experiment and the maximum allowable concentration of DMSO (typically <0.5%).[3]

  • Serial Dilution (if necessary): For creating a range of concentrations for dose-response experiments, perform serial dilutions of the DMSO stock solution in 100% DMSO first.[4] This ensures that the final DMSO concentration in the assay remains consistent across all experimental conditions.

  • Dilution into Aqueous Buffer:

    • Add the appropriate volume of the DMSO stock solution (or serially diluted DMSO solution) to your aqueous buffer. It is recommended to add the DMSO solution to the aqueous buffer while gently vortexing to facilitate mixing and minimize precipitation.[7]

    • For example, to achieve a 1:1000 dilution (resulting in a 0.1% DMSO concentration), add 1 µL of the DMSO stock to 999 µL of the aqueous buffer.

  • Observe for Precipitation: After dilution, carefully observe the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, a lower final concentration of the compound or the use of a co-solvent may be necessary.[3]

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the assay.[4]

Troubleshooting and Key Considerations

  • Compound Purity: The presence of impurities can affect the solubility of the compound. Always use high-purity reagents.

  • pH of Aqueous Buffer: The solubility of compounds with ionizable groups, such as the amine in the pyrrolidine ring, can be pH-dependent. The hydrochloride salt should be more soluble in neutral to acidic aqueous solutions.

  • Temperature: Solubility can be temperature-dependent.[1] While warming can aid in dissolving the compound in the initial stock, be aware that a return to room temperature or colder may cause precipitation.

  • Safety Precautions: Always handle chemical reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] DMSO can facilitate the absorption of other chemicals through the skin.[7]

Conclusion

References

  • Benchchem. Application Notes and Protocols for the Dissolution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naph.
  • Cold Spring Harbor Labor
  • Carolina Biological Supply.
  • Cayman Chemical. N-pyrrolidinyl-3,4-DMA (hydrochloride).
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wikipedia. Pyrrolidine.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Wikipedia. Dimethyl sulfoxide.
  • Your.Org. (2012, March 31). Solubility handbook.

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Application Note & Protocol: Preparation of Stock Solutions for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride and Related Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride. While focusing on this specific compound, the principles and protocols outlined herein are broadly applicable to other substituted pyrrolidines and amine hydrochloride salts, a class of compounds frequently encountered in drug discovery and chemical biology.

Introduction: The Foundation of Reproducible Data

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride belongs to the class of cyclic secondary amines, structures that are prevalent in numerous natural alkaloids and synthetic drugs.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability. As with any experimental reagent, the reliability of data generated using this compound begins with the proper preparation of a concentrated stock solution.

Preparing a concentrated stock solution serves several critical functions:

  • Enhances Accuracy: Weighing larger quantities of a compound minimizes the relative error associated with analytical balances.[2][3]

  • Improves Consistency: Using a single, well-characterized stock solution across multiple experiments ensures a consistent concentration, reducing inter-assay variability.

  • Increases Stability: Many compounds are more chemically stable when stored in a concentrated form in an appropriate solvent, as compared to highly diluted working solutions.[2][4]

This guide explains the causality behind experimental choices, from solvent selection to storage conditions, to ensure the integrity of the compound and the validity of your research.

Pre-Protocol Assessment: Characterization and Safety

Before proceeding to the bench, a thorough assessment of the compound's properties is essential. This information is typically found on the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Physicochemical Properties

Solubility is the most critical parameter for stock solution preparation. While specific data for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride may not be widely published, data from structurally similar compounds can provide a strong starting point. For instance, a related compound, N-pyrrolidinyl-3,4-DMA (hydrochloride), exhibits good solubility in common organic solvents and moderate solubility in aqueous buffers.[5]

Table 1: Key Physicochemical Properties for Stock Solution Preparation

Property Example Value / Data Source Notes for 2-(3,4-Dimethylphenyl)pyrrolidine HCl
Molecular Formula C₁₂H₁₈ClN Verify from CoA or supplier.
Molecular Weight (MW) ~211.73 g/mol Use the precise MW from the CoA for all calculations.
Appearance White to off-white solid Visually inspect powder to ensure it matches description.
Purity >98% (HPLC) If purity is <100%, adjust mass calculation accordingly.[6]

| Solubility | DMSO: ≥ 30 mg/mLEthanol: ≥ 30 mg/mLPBS (pH 7.2): ~10 mg/mL | This data is for a related compound.[5] An empirical solubility test is recommended if data is unavailable.[7] |

Solvent Selection Strategy

The choice of solvent is dictated by the compound's solubility and its compatibility with the downstream application.

  • Dimethyl Sulfoxide (DMSO): A universal solvent for many non-polar to moderately polar compounds. Ideal for high-concentration primary stocks (e.g., 10-50 mM) for in vitro screening. Causality: Its aprotic, highly polar nature allows it to dissolve a wide range of molecules. However, DMSO can be cytotoxic, so the final concentration in assays should typically be kept below 0.5%.

  • Ethanol: A good alternative to DMSO. It is less toxic to cells but may not solubilize all compounds to the same extent.

  • Aqueous Buffers (e.g., PBS, TRIS): As a hydrochloride salt, the compound is expected to have some aqueous solubility.[8] Direct dissolution in a buffer is ideal for assays where organic solvents are not tolerated. Causality: The salt form readily dissociates in water. However, the maximum concentration may be lower than in organic solvents.[5]

Essential Safety and Handling

Substituted pyrrolidines and related amine hydrochlorides require careful handling. Based on SDS information for similar compounds, the following precautions are mandatory.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[10][11]

  • Hazard Profile: The compound class may cause skin and serious eye irritation.[10] Avoid contact and wash hands thoroughly after handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting point for many research applications.

Required Materials and Equipment
  • 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

  • High-purity, anhydrous DMSO

  • 10 mL Class A volumetric flask[6]

  • Analytical balance (readable to 0.1 mg or better)

  • Weigh paper or weigh boat

  • Spatula

  • Pipettes

  • Vortex mixer and/or sonicator

  • Cryo-storage vials (amber colored, if compound is light-sensitive)

Calculations

The mass of the compound required is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example Calculation (for 10 mL of 10 mM stock):

    • Mass (mg) = 0.010 mol/L × 0.010 L × 211.73 g/mol × 1000 mg/g = 2.12 mg

Table 2: Quick Reference for Mass Calculation (MW = 211.73 g/mol )

Final Volume 1 mM Stock 10 mM Stock 50 mM Stock
1 mL 0.21 mg 2.12 mg 10.59 mg
5 mL 1.06 mg 10.59 mg 52.93 mg

| 10 mL | 2.12 mg | 21.17 mg | 105.87 mg |

Step-by-Step Methodology
  • Preparation: Ensure the workspace is clean. Put on all required PPE. Place the volumetric flask and other necessary equipment in the fume hood.

  • Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh out the calculated mass (e.g., 2.12 mg) of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride. Record the exact mass weighed. Causality: Recording the actual mass allows for the calculation of the exact final concentration, which is crucial for accuracy.[6]

  • Transfer: Quantitatively transfer the weighed powder into the 10 mL volumetric flask. A small funnel can be used to prevent loss of powder. Rinse the weigh paper with a small amount of DMSO into the flask to ensure all powder is transferred.

  • Initial Dissolution: Add approximately 7 mL of DMSO to the volumetric flask. Cap the flask and vortex gently. If the solid does not dissolve readily, sonicate the flask for 5-10 minutes.[3] Causality: Dissolving in a partial volume first ensures that the final volume adjustment is accurate and that the compound is fully solubilized before being locked into the final concentration.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous. This is a critical step that is often overlooked.

  • Aliquoting and Labeling: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled cryo-vials. Label each vial clearly with:

    • Compound Name

    • Exact Concentration

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

Visualization of the Stock Preparation Workflow

The following diagram illustrates the logical workflow for preparing a stock solution, from initial data verification to final storage.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_store Phase 3: Storage & Documentation A Review CoA & SDS (MW, Purity, Safety) B Select Solvent (DMSO, EtOH, PBS) A->B C Calculate Required Mass B->C D Wear Full PPE C->D E Weigh Compound Accurately D->E F Transfer to Volumetric Flask E->F G Add ~70% Solvent & Dissolve (Vortex/Sonicate) F->G H Bring to Final Volume (to calibration mark) G->H I Homogenize (Invert 15-20x) H->I J Aliquot into Cryo-Vials I->J K Label Vials (Name, Conc, Date) J->K L Store at -20°C or -80°C (Protect from light) K->L

Caption: Workflow for preparing a validated chemical stock solution.

Long-Term Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.

  • Temperature: For long-term storage, -20°C is generally sufficient. For maximum stability, especially if the compound's properties are not well-characterized, storage at -80°C is recommended.[7] A related compound shows stability for at least 5 years under proper storage.[5]

  • Aliquoting: Preparing single-use aliquots is the most important practice to preserve the stock. Causality: This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock, potentially causing precipitation.[12]

  • Light Sensitivity: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing aliquots in amber vials or in a light-blocking container is a prudent measure.[4][7]

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient solvent volume.- Low solubility in the chosen solvent.- Compound has low purity or has degraded. - Apply gentle sonication for 10-15 minutes.[3]- Gentle warming can be attempted, but verify thermal stability first.[3]- Perform a small-scale solubility test in alternative solvents (e.g., ethanol, DMF).[7]
Precipitate forms after freezing/thawing. - Concentration exceeds solubility at lower temperatures.- Water condensation introduced into the stock. - Warm the vial to room temperature and vortex/sonicate to redissolve.- Ensure vials are tightly capped. Centrifuge the vial briefly before opening to pull condensation from the cap.- Consider preparing a slightly less concentrated stock solution.

| Inconsistent results between experiments. | - Inaccurate initial weighing or pipetting.- Stock solution degradation (improper storage).- Incomplete homogenization of the stock. | - Re-calculate the concentration based on the exact weight recorded.- Prepare a fresh stock solution from the solid compound.- Always ensure the stock is fully thawed and vortexed gently before making dilutions. |

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences Website. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio Website. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - (R)-2-Methylpyrrolidine hydrochloride. Retrieved from DC Fine Chemicals Website. [Link]

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from Filo Website. [Link]

  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]

Sources

Optimization of Storage Protocols for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the optimal storage, handling, and requalification protocols for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride . As a substituted phenylpyrrolidine salt, this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and oxidative potential—that require rigorous environmental control. This document is intended for analytical chemists, forensic toxicologists, and pharmaceutical researchers requiring high-fidelity reference standards.

Physicochemical Profile & Stability Mechanisms

To implement an effective storage protocol, one must understand the underlying degradation mechanisms specific to secondary amine hydrochloride salts.

The Hygroscopic Imperative

Like many hydrochloride salts of nitrogenous bases, 2-(3,4-Dimethylphenyl)pyrrolidine HCl is hygroscopic . The crystal lattice energy of the salt is high, but the chloride ion is prone to hydrogen bonding with atmospheric water.

  • Mechanism: Moisture absorption disrupts the crystalline lattice, leading to deliquescence (turning into a liquid/goo).

  • Impact: While hydrolysis of the pyrrolidine ring is slow, physical deliquescence alters the effective mass, rendering gravimetric measurements for dosing or standard preparation inaccurate.

Oxidative Susceptibility

The pyrrolidine nitrogen is a secondary amine.[1] While the hydrochloride salt form protects the nitrogen lone pair from direct oxidation, the presence of moisture can create a micro-environment of localized acidity or basicity (depending on impurities), potentially facilitating:

  • N-Oxidation: Formation of N-oxides (minor pathway in solid salts, accelerated by light/moisture).

  • Ring Oxidation: Radical attack on the benzylic positions of the 3,4-dimethylphenyl moiety.

Thermal & Photostability
  • Thermal: The compound is generally stable at room temperature (20-25°C) for short durations (weeks), but entropy-driven degradation pathways accelerate over months.

  • Photo: The aromatic ring absorbs UV light. Extended exposure can lead to photo-induced radical formation and discoloration (yellowing).

Storage Protocol: The "Cold-Dry-Dark" Standard

The following protocol ensures >98% purity retention over extended periods (2+ years).

Environmental Conditions Summary
ParameterShort-Term (<1 Month)Long-Term (>1 Month)Critical Limit
Temperature 20°C to 25°C (Ambient)-20°C (Freezer)> 40°C (Accelerates degradation)
Humidity < 40% RHDesiccated> 60% RH (Deliquescence risk)
Light Ambient (Avoid direct sun)Dark / Amber VialDirect UV / Sunlight
Atmosphere Air (Tightly capped)Argon or Nitrogen HeadspaceOxygen-rich / Ozone
Container Specifications
  • Primary: Amber borosilicate glass (Type I) to filter UV radiation.

  • Closure: Polypropylene cap with PTFE (Teflon) liner . Avoid pulp/paper liners which absorb moisture.

  • Secondary: Heat-sealed aluminized Mylar bag with a silica gel desiccant pack for freezer storage.

Handling & Workflow Visualization

The most critical moment for compound degradation is not during storage, but during the transition between storage and use.

The "Thaw-Equilibrate" Rule

NEVER open a cold vial immediately after removing it from the freezer.

  • The Physics: The cold glass acts as a condenser. Opening it in humid lab air causes immediate water condensation inside the vial and onto the powder.

  • The Fix: Allow the closed vial to stand at room temperature for 30–60 minutes before opening.

Workflow Diagram

The following logic flow illustrates the decision-making process for storage and handling.

StorageProtocol Receipt Compound Receipt (Check Seal Integrity) Decision Intended Usage Period? Receipt->Decision ShortTerm Short Term (< 30 Days) Decision->ShortTerm Immediate Use LongTerm Long Term (> 30 Days) Decision->LongTerm Archive/Stock StoreRT Store at 20-25°C Desiccator Cabinet Amber Glass ShortTerm->StoreRT StoreFreezer Store at -20°C Secondary Containment Argon Purge LongTerm->StoreFreezer Usage Retrieval for Experiment StoreRT->Usage StoreFreezer->Usage Equilibrate CRITICAL STEP: Equilibrate to RT (45 mins) Do NOT Open Cold Usage->Equilibrate If Frozen Weighing Weigh in Low Humidity (<40% RH) Usage->Weighing If RT Equilibrate->Weighing Purge Re-Purge Headspace (Argon/N2) Weighing->Purge Return Return to Storage Purge->Return Return->Decision

Figure 1: Decision logic for storage duration and critical handling steps to prevent condensation-induced degradation.

Re-Qualification & Quality Control

If the compound has been stored for >12 months or subjected to temperature excursions, perform the following checks before use in critical assays.

  • Visual Inspection:

    • Pass: White to off-white free-flowing powder.

    • Fail: Yellow discoloration (oxidation) or clumping/stickiness (moisture absorption).

  • Solubility Check: Dissolve a small amount in water or methanol. The solution should be clear and colorless. Turbidity suggests degradation or contamination.

  • Analytical Verification (HPLC/LC-MS):

    • Run a single injection against a fresh standard if available.

    • Check for the emergence of impurity peaks at relative retention times (RRT) distinct from the parent peak.

Safety Protocol (SDS Highlights)

While this document focuses on storage, safety is paramount.

  • Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritant.[2]

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Inhalation: Handle powder in a fume hood or biological safety cabinet to prevent inhalation of airborne particulates.

References

  • PubChem. (2023). 2,4-Dimethylpyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin–Madison. (2023). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]

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Application Note: Recrystallization Protocols for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a substituted 2-arylpyrrolidine, a structural class often investigated for monoamine transporter activity. In synthetic workflows—typically involving the reduction of cyclic imines (2-aryl-1-pyrrolines) or cyclization of amino-ketones—impurities such as unreacted precursors, regioisomers, and amorphous oligomers are common.

Achieving pharmaceutical-grade purity (>99.5%) requires a recrystallization strategy that exploits the specific solubility differential of the hydrochloride salt lattice. Unlike simple pyrrolidine, the lipophilic 3,4-dimethylphenyl moiety reduces water solubility slightly but significantly enhances solubility in lower alcohols, making standard aqueous recrystallization inefficient.

This guide details two field-proven protocols: Method A (Temperature Swing) for general purification and Method B (Anti-Solvent Precipitation) for high-recovery of heat-sensitive batches.

Physicochemical Basis for Solvent Selection[3][10]

The purification logic relies on the high lattice energy of the hydrochloride salt compared to the freebase impurities.

SolventDielectric Constant (

)
Solubility (Hot)Solubility (Cold)Role
Water 80.1Very HighHighAvoid (Loss of yield)
Methanol 33.0Very HighHighDissolving Agent (Method B)
Ethanol (Abs) 24.5HighModerateDissolving Agent (Method B)
Isopropanol (IPA) 17.9HighLowPrimary Solvent (Method A)
Acetone 20.7LowInsolubleAnti-Solvent / Wash
Diethyl Ether 4.3InsolubleInsolubleAnti-Solvent (Method B)

Process Insight: Isopropanol (IPA) is the "Goldilocks" solvent for 2-arylpyrrolidine salts. It possesses enough polarity to disrupt the crystal lattice at boiling point (


C) but lacks the solvation power to hold the salt in solution at 

C, maximizing theoretical yield.

Protocol A: Isopropanol (IPA) Temperature Swing

Best for: Large batches (>5g), removal of colored impurities, and initial purification.

Materials
  • Crude 2-(3,4-Dimethylphenyl)pyrrolidine HCl

  • Anhydrous Isopropanol (IPA)

  • Activated Charcoal (optional, for decolorization)

  • Celite 545 (if using charcoal)

Step-by-Step Methodology
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add anhydrous IPA (approx. 3-4 mL per gram of solute).

  • Reflux: Heat the mixture to a gentle boil (

    
    C) with magnetic stirring.
    
    • Observation Point: If solid remains, add hot IPA in 0.5 mL increments until fully dissolved.

  • Filtration (Hot): If insoluble particles or charcoal were used, filter the hot solution rapidly through a pre-warmed funnel/Celite pad to remove mechanical impurities.

  • Controlled Cooling (Critical):

    • Remove from heat and place the flask on a cork ring or wood block.

    • Allow to cool to room temperature (RT) undisturbed for 2 hours. Do not place directly in ice; rapid cooling traps impurities (occlusion).

  • Crystallization: Once at RT, transfer to a refrigerator (

    
    C) for 2 hours, then a freezer (
    
    
    
    C) for 12 hours.
  • Isolation: Filter the white crystalline needles using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake twice with cold Acetone (pre-chilled to

    
    C). This removes surface mother liquor without redissolving the salt.
    
  • Drying: Dry under high vacuum (0.1 mmHg) at

    
    C for 6 hours to remove solvent residues.
    

Protocol B: Ethanol/Ether Anti-Solvent Precipitation

Best for: Small scale (<1g), heat-sensitive compounds, or maximizing recovery.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol. (Target: near saturation).

  • Anti-Solvent Addition: While keeping the solution warm (approx.

    
    C), add Diethyl Ether (or MTBE) dropwise.
    
    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity. The solution should be clear but on the verge of saturation.

  • Nucleation: Cover the flask and allow it to stand at Room Temperature.

    • Troubleshooting: If an "oil" forms at the bottom instead of crystals, vigorous stirring or scratching the glass wall with a glass rod is required to induce nucleation.

  • Completion: Cool to

    
    C to complete precipitation.
    
  • Filtration: Filter and wash with pure Diethyl Ether.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route and handling common failure modes like "oiling out."

Recrystallization_Workflow Start Crude 2-(3,4-Dimethylphenyl)pyrrolidine HCl PurityCheck Assess Initial Purity/Color Start->PurityCheck SolventChoice Select Solvent System PurityCheck->SolventChoice MethodA Method A: IPA Reflux (Standard Purity) SolventChoice->MethodA High Impurity/Scale >5g MethodB Method B: EtOH/Ether (High Recovery/Small Scale) SolventChoice->MethodB High Value/Scale <1g Dissolve Dissolve at Boiling Point MethodA->Dissolve MethodB->Dissolve CheckSoln Is Solution Clear? Dissolve->CheckSoln FilterHot Hot Filtration (Remove Insolubles) CheckSoln->FilterHot No (Particulates) Cooling Slow Cooling to RT CheckSoln->Cooling Yes FilterHot->Cooling Observation Observation: Crystals or Oil? Cooling->Observation Crystals Crystalline Precipitate Observation->Crystals Success Oil Oiling Out (Phase Separation) Observation->Oil Failure Final Filter, Wash (Cold Acetone), Dry Crystals->Final Remedy Remedy: Reheat, add more solvent, seed with pure crystal, slow cool Oil->Remedy Remedy->Cooling Retry

Figure 1: Decision tree for solvent selection and troubleshooting the recrystallization of arylpyrrolidine salts.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following endpoints must be met:

  • Melting Point (MP):

    • The MP of the purified HCl salt should be sharp (range < 2^\circ$C).

    • Expectation: While specific literature on the 3,4-dimethyl isomer is proprietary, analogous 2-phenylpyrrolidine HCl salts typically melt between 150–170^\circ$C . A broad range indicates retained solvent or isomers.

  • HPLC Purity:

    • Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile.

    • Target purity: >99.5% area under the curve (AUC).

  • Chloride Content Titration:

    • Perform Argentometric titration (AgNO

      
      ) to confirm the stoichiometry of the HCl salt (Theoretical: ~16.7% Cl
      
      
      
      by mass).

Troubleshooting "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common with dimethylphenyl substitutions due to increased lipophilicity.

  • Cause: Solution is too concentrated or cooled too rapidly; the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before crossing the solubility curve.

  • Correction:

    • Reheat to dissolve the oil.

    • Add a small volume (1-2 mL) of additional solvent (IPA).

    • Seeding: Add a single crystal of pure product at the cloud point.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to generate nucleation sites.

References

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (General principles of recrystallization and solvent selection).

  • MIT OpenCourseWare. Recrystallization Guide. Department of Chemistry. (Protocols for two-solvent systems and hot filtration).

  • ResearchGate Scientific Discussions. Purification of organic hydrochloride salts. (Field discussions on amine HCl solubility in IPA vs. Ethanol).

  • Organic Syntheses. Synthesis of 2-phenyl-1-pyrroline and reduction to 2-phenylpyrrolidine. (Foundational chemistry for the synthesis and handling of 2-arylpyrrolidines).

  • BenchChem. Pyrrolidine Hydrochloride Properties and Handling. (Solubility profiles of pyrrolidine salts).

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3,4-Dimethylphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-OPT-34DM Lead Scientist: Dr. A. Vance Subject: Yield Optimization & Troubleshooting for 2-Arylpyrrolidine Synthesis

Introduction

Welcome to the Technical Support Center. You are likely encountering yield plateaus (typically <40%) or purification difficulties with 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride . This compound belongs to the class of 2-substituted pyrrolidines, often synthesized via the cyclization of


-haloketones or the reduction of cyclic imines.

The presence of the 3,4-dimethyl substitution pattern on the phenyl ring introduces specific electronic and steric factors that distinguish this from a standard 2-phenylpyrrolidine synthesis. The electron-donating methyl groups activate the ring, altering the kinetics of the precursor synthesis, while the lipophilicity of the final product complicates the salt crystallization.

This guide prioritizes the Friedel-Crafts/Cyclization/Reduction route, as it is the most scalable and robust method for this specific analog.

Module 1: The Synthetic Pathway & Critical Control Points

The following workflow illustrates the optimized industrial route. Errors here are cumulative; a 10% loss in Step 1 can manifest as a 50% loss in Step 3 due to impurity interference.

SynthesisWorkflow cluster_CCP Critical Failure Modes Start Start: o-Xylene (1,2-Dimethylbenzene) Inter1 Intermediate A: 4-Chloro-1-(3,4-dimethylphenyl)butan-1-one Start->Inter1 Friedel-Crafts Acylation (CCP 1: Regioselectivity) Reagent1 4-Chlorobutyryl Chloride + AlCl3 (Lewis Acid) Reagent1->Start Inter2 Intermediate B: 2-(3,4-Dimethylphenyl)-1-pyrroline Inter1->Inter2 Delépine/Cyclization (CCP 2: pH Control) Step2 Cyclization (NaI / NH3 / MeOH) Step2->Inter1 ProductBase Product Free Base (Oil) Inter2->ProductBase Hydride Reduction (CCP 3: Stoichiometry) Step3 Reduction (NaBH4 / EtOH) Step3->Inter2 Final Final Target: 2-(3,4-Dimethylphenyl)pyrrolidine HCl ProductBase->Final Precipitation (CCP 4: Water Content) Step4 Salt Formation (HCl / Et2O) Step4->ProductBase CCP1 Isomer Contamination (2,3-dimethyl isomer) CCP2 Incomplete Cyclization (Open chain dimer)

Caption: Figure 1. Optimized synthetic workflow for 2-(3,4-dimethylphenyl)pyrrolidine HCl. Key risk areas (CCPs) are highlighted.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Precursor Synthesis (Friedel-Crafts)

Q: I am getting a mixture of isomers in the first step. How do I ensure the 3,4-dimethyl substitution pattern? A: The starting material, o-xylene (1,2-dimethylbenzene), has two reactive sites for electrophilic aromatic substitution: position 3 (ortho to one methyl) and position 4 (meta to one, para to the other).

  • The Problem: High temperatures favor thermodynamic control, which can lead to mixed isomers or poly-acylation.

  • The Fix: Maintain the reaction temperature between 0°C and 5°C during the addition of AlCl

    
    . The 4-position is sterically favored over the 3-position (the "crowded" ortho position). Lower temperatures enhance this steric selectivity.
    
  • Verification: Check GC-MS of Intermediate A. You should see a single dominant peak. If a significant minor peak (>5%) exists, recrystallize Intermediate A from hexanes before proceeding [1].

Phase 2: Cyclization (The "Oily Mess" Stage)

Q: My cyclization step yields a dark, viscous tar instead of the imine (pyrroline). What went wrong? A: This is the most common failure point. It usually stems from polymerization of the free amine before it can cyclize.

  • Mechanism: When you treat the

    
    -chloroketone with ammonia, the primary amine forms first. If the concentration is too high, this amine attacks another molecule of chloroketone (intermolecular) rather than its own carbonyl (intramolecular).
    
  • The Protocol Fix:

    • High Dilution: Run the reaction in a dilute solution (0.1 M or less).

    • Catalysis: Add Sodium Iodide (NaI) (0.1 eq). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the intramolecular ring closure faster than the intermolecular polymerization can occur [2].

    • pH Control: Ensure the reaction is basic enough to keep the amine nucleophilic but not so basic that it promotes aldol condensation of the ketone.

Phase 3: Reduction & Salt Formation

Q: The reduction with NaBH


 is incomplete, leaving unreacted imine. 
A:  Cyclic imines (pyrrolines) are less reactive than aldehydes.
  • Optimization: Do not use pure ethanol. Use a mixture of Methanol/THF (1:1) . Methanol participates in the mechanism by protonating the intermediate alkoxy-borate species, facilitating the hydride transfer.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of NaBH

    
    . Add it slowly at 0°C to prevent thermal decomposition of the hydride [3].
    

Q: I cannot get the HCl salt to crystallize; it remains a "goo" at the bottom of the flask. A: This compound is highly lipophilic, and its HCl salt is hygroscopic.

  • The Cause: Presence of residual water or alcohol.

  • The Fix:

    • Free Base Drying: After the workup, dry the organic layer (DCM or Ether) rigorously with MgSO

      
      , then filter.
      
    • Solvent Swap: Evaporate the solvent completely. Re-dissolve the oil in anhydrous diethyl ether or MTBE .

    • Gassing: Do not use aqueous HCl. Use 2M HCl in diethyl ether or bubble dry HCl gas.

    • Trituration: If it oils out, decant the solvent, add fresh anhydrous ether, and scratch the glass side vigorously with a spatula to induce nucleation.

Module 3: Optimized Experimental Protocol

Target: 10g Batch | Expected Yield: 65-75%

Step 1: Preparation of 2-(3,4-Dimethylphenyl)-1-pyrroline
  • Dissolve 4-chloro-1-(3,4-dimethylphenyl)butan-1-one (1.0 eq) in Methanol (10 mL/g).

  • Add Sodium Iodide (0.1 eq) and stir for 15 mins.

  • Add 7N Ammonia in Methanol (5.0 eq) dropwise.

  • Seal the vessel and stir at RT for 24 hours . (Do not heat; heating promotes polymerization).

  • Monitor via TLC (Silica, 5% MeOH in DCM). The starting material spot (high Rf) should disappear.

Step 2: Reduction to Pyrrolidine
  • Cool the reaction mixture from Step 1 to 0°C.

  • Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.
    
  • Stir at RT for 3 hours.

  • Quench by adding 1M HCl dropwise until pH < 2 (destroys excess borohydride and protonates the amine).

  • Wash the acidic aqueous layer with DCM (removes non-basic impurities).

  • Basify the aqueous layer with 4M NaOH to pH > 12.

  • Extract with DCM (3x). Dry combined organics over Na

    
    SO
    
    
    
    .
Step 3: Crystallization
  • Evaporate DCM to obtain the crude oil.

  • Dissolve in minimal anhydrous Et

    
    O.
    
  • Add 2M HCl in Et

    
    O dropwise with stirring.
    
  • Filter the white precipitate under nitrogen (hygroscopic!).

  • Wash with cold anhydrous ether and dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Module 4: Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline powderIf yellow/beige, recrystallize from IPA/Et

O.
Melting Point 190°C - 194°C (dec)Broad range indicates hydration.
1H NMR (D2O)

2.21 (s, 6H), 4.35 (t, 1H)
Diagnostic: Two methyl singlets confirm the 3,4-substitution.
Solubility Water, Ethanol, DMSOInsoluble in Ether, Hexanes.
Storage -20°C, DesiccatedHygroscopic. Degrades in moist air.

References

  • Friedel-Crafts Selectivity: Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on regioselectivity in alkylbenzenes).
  • Cyclization Kinetics: Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. Journal of Organic Chemistry, 66(18), 6207–6208. Link

  • Reduction Mechanism: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • General Synthesis: Um, C., & Chemler, S. R. (2016).[2] Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling.[2][3] Organic Letters, 18(11), 2515–2518. Link

Disclaimer: This guide is for professional research use only. Ensure compliance with all local chemical safety and controlled substance regulations before synthesis.

Sources

Technical Support Center: 2-(3,4-Dimethylphenyl)pyrrolidine HCl Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DPP-001 Subject: Degradation Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Analytical Development

Welcome to the Technical Support Hub

You are likely here because you are observing unexplained peaks in your chromatograms or mass balance discrepancies during stress testing of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride .

This guide is not a generic template. It is a specific technical breakdown of the chemical vulnerabilities inherent to the phenyl-pyrrolidine scaffold. As a secondary amine salt with an electron-rich aromatic ring, this molecule presents unique stability challenges—specifically regarding oxidative susceptibility and isobaric interferences in LC-MS analysis.

Module 1: The "Why" & "How" of Degradation

To identify impurities, you must first understand the mechanism of failure. 2-(3,4-Dimethylphenyl)pyrrolidine HCl possesses three distinct "weak points" that dictate its degradation profile.

The Nitrogen Center (Secondary Amine)
  • Vulnerability: The pyrrolidine nitrogen is a secondary amine. While the hydrochloride salt form protects the nitrogen from oxidation in the solid state, solution-state stress (especially at neutral/basic pH) exposes the free base.

  • Mechanism: Oxidative attack leads to N-hydroxylation (N-oxide formation). Further stress can lead to ring opening or dehydrogenation to an imine.

The Benzylic Methyl Groups
  • Vulnerability: The 3,4-dimethyl substitution on the phenyl ring creates benzylic positions that are electronically activated.

  • Mechanism: Radical autoxidation (accelerated by light or metal ions) can convert these methyl groups into benzylic alcohols and subsequently aldehydes or carboxylic acids .

The Pyrrolidine Ring (Thermal Stress)
  • Vulnerability: Under extreme heat or oxidative stress, the saturated pyrrolidine ring can undergo oxidative aromatization .

  • Mechanism: Dehydrogenation leads to the formation of the corresponding pyrrole derivative. This is often a thermodynamically stable "sink" for degradation.

Visualizing the Pathway

The following diagram maps the parent molecule to its primary degradants.

DegradationPathways cluster_warning CRITICAL: ISOBARIC PAIR Parent Parent Molecule (MW 175.27) NOxide N-Oxide (+16 Da, m/z 192) Parent->NOxide Oxidation (H2O2/Air) Imine Cyclic Imine (-2 Da, m/z 174) Parent->Imine Oxidative Dehydrogenation BenzAlc Benzylic Alcohol (+16 Da, m/z 192) Parent->BenzAlc Benzylic Oxidation (Light) Pyrrole Pyrrole Analog (-4 Da, m/z 172) Imine->Pyrrole Aromatization (Heat) BenzAcid Benzylic Acid (+30 Da, m/z 206) BenzAlc->BenzAcid Further Oxidation

Caption: Figure 1. Primary degradation pathways of 2-(3,4-Dimethylphenyl)pyrrolidine. Note the isobaric relationship between the N-oxide and Benzylic Alcohol.

Module 2: Analytical Troubleshooting (LC-MS)

The Core Problem: The most common issue with this scaffold is the Isobaric Dilemma . Both the N-oxide and the Benzylic Alcohol result in a mass shift of +16 Da (m/z 176 → 192). Standard low-resolution MS cannot distinguish them.

Diagnostic Table: Distinguishing Isobars
FeatureN-Oxide (Degradant A) Benzylic Alcohol (Degradant B)
Formation Condition High H₂O₂ stress; Neutral/Basic pH.Photostability studies; Metal contamination.
Retention Time (RP-LC) Elutes earlier than parent (more polar).Elutes slightly earlier or co-elutes with parent.
MS/MS Fragmentation Loss of 16 Da (Oxygen). Characteristic "M-16" peak.Loss of 18 Da (Water). Characteristic "M-18" peak.
In-Source Behavior Often thermally labile; may revert to parent in source.Generally stable in source.
Step-by-Step Troubleshooting

Scenario 1: "I see a +16 Da peak, but it disappears when I change MS parameters."

  • Diagnosis: This is likely the N-oxide . N-oxides are thermally unstable. High desolvation temperatures or high cone voltages can cleave the oxygen inside the source, making the degradant appear as the parent molecule.

  • Fix: Lower your source temperature (e.g., <350°C) and cone voltage. Re-run the sample. If the peak intensity increases, it is the N-oxide.

Scenario 2: "My main peak is splitting/tailing significantly."

  • Diagnosis: Salt disproportionation. The HCl salt may be dissociating on-column if your mobile phase pH is too close to the pKa (approx. 9.5 for pyrrolidines).

  • Fix: Ensure your mobile phase buffer is at least 2 pH units away from the pKa. For LC-MS, use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Bicarbonate (pH ~10) . Avoid neutral pH unbuffered water.

Module 3: Forced Degradation Protocols

Do not blindly follow generic templates. This molecule requires specific handling due to its salt form and hygroscopicity.

Protocol A: Oxidative Stress (Targeting N-Oxide)
  • Why: To simulate shelf-life oxidation and validate the "M+16" method capability.

  • Step 1: Prepare a 1 mg/mL solution of the API in Acetonitrile:Water (50:50) . Note: Do not use Methanol, as it can react with intermediates.

  • Step 2: Add 30% H₂O₂ to achieve a final concentration of 3%.

  • Step 3: Incubate at Room Temperature for 2-6 hours. Warning: Heating peroxide with amines can cause runaway degradation.

  • Step 4: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

Protocol B: Photostability (Targeting Benzylic Oxidation)
  • Why: The dimethylphenyl ring is a chromophore that can absorb UV, leading to radical formation at the methyl groups.

  • Step 1: Place solid API (thin layer, <2mm) in a quartz dish.

  • Step 2: Expose to 1.2 million lux hours (cool white fluorescent) and 200 W·h/m² (near UV), per ICH Q1B.[1]

  • Step 3: Dissolve and analyze. Look specifically for the +16 Da (Alcohol) and +30 Da (Acid) peaks.

Protocol C: Thermal/Humidity (Targeting HCl Loss)
  • Why: HCl salts of secondary amines are hygroscopic. Moisture uptake can facilitate HCl loss (disproportionation), leaving the volatile free base.

  • Step 1: Expose open vials of solid API to 40°C / 75% RH for 7 days.

  • Step 2: Visual Check: Look for deliquescence (turning into liquid).

  • Step 3: Analytical Check: Check for a shift in retention time or peak shape broadening, which indicates partial conversion to the free base.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for this separation? A: Yes, but end-capping is critical. Secondary amines interact strongly with residual silanols on older silica columns, causing peak tailing. Use a modern, high-coverage C18 column (e.g., charged surface hybrid or ethylene-bridged hybrid particles) with a low pH mobile phase (0.1% Formic Acid).

Q: I found a degradant with m/z 172 (-4 Da). What is it? A: This is the pyrrole derivative (2-(3,4-dimethylphenyl)pyrrole). It forms via the loss of two hydrogen molecules (4 protons/electrons) from the pyrrolidine ring. This usually only occurs under harsh thermal stress or in the presence of metal catalysts. It is a strong sign that your stress conditions are too aggressive (over-stressing).

Q: Is the degradation toxicity a concern? A: While we cannot offer clinical advice, structurally, pyrroles and N-oxides can be "structural alerts" for genotoxicity (mutagenicity). If these degradants exceed the ICH Q3B qualification threshold (usually 0.1% or greater), they must be characterized and potentially tested for toxicity.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[5] Advanced Drug Delivery Reviews, 59(1), 59-95. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Focus on Secondary Amine Oxidation Mechanisms). Link

  • Rao, R. N., et al. (2011). Stress degradation studies on pyrrolidine-containing drugs: Identification of degradation products using LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

removing impurities from 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride . It is designed for researchers requiring high-purity samples for analytical standards or biological assays.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Impurity Removal & Salt Crystallization Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Diagnostic Troubleshooting (Q&A)

Q1: My crude HCl salt is an amorphous, sticky gum/oil rather than a crystalline solid. How do I fix this?

Diagnosis: This "oiling out" phenomenon typically indicates the presence of neutral organic impurities (unreacted starting materials like 3,4-dimethylpropiophenone derivatives) or excess residual solvent preventing crystal lattice formation. Corrective Protocol:

  • Free Base Liberation: Do not attempt to recrystallize the gum directly. Dissolve it in water and basify (pH > 12) with NaOH. Extract into a non-polar solvent (e.g., Diethyl Ether or MTBE).

  • The "Back-Extract" Wash: Wash the organic layer with water (to remove inorganic salts) and brine.

  • Controlled Acidification: Dry the organic layer thoroughly (

    
    ). Re-form the salt by adding a solution of HCl in a dry solvent (e.g., 2M HCl in Diethyl Ether) dropwise with vigorous stirring. The absence of water often forces immediate precipitation of the solid salt.
    
Q2: HPLC analysis shows a persistent impurity peak (RRT ~0.9 or 1.1) that resists recrystallization.

Diagnosis: This is likely a regioisomer or a dehydrogenated byproduct (e.g., a pyrroline intermediate).

  • Regioisomers: If the synthesis involved electrophilic aromatic substitution, you might have the 2,3-dimethylphenyl isomer.

  • Pyrrolines: Incomplete reduction of the cyclic imine precursor. Corrective Protocol:

  • Chemical Wash: If the impurity is an imine (pyrroline), it is less basic than the pyrrolidine product. A carefully pH-controlled extraction (pH ~5-6) can sometimes selectively protonate and extract the more basic pyrrolidine product into the aqueous phase, leaving the less basic imine in the organic phase.

  • Recrystallization Solvent Switch: Switch from a mono-solvent system (e.g., Ethanol) to a binary system (Ethanol/Ethyl Acetate). The slight difference in lattice energy between isomers often requires a counter-solvent to exploit.

Q3: The sample is turning pink/brown upon storage.

Diagnosis: Oxidative degradation. Secondary amines like pyrrolidines are susceptible to N-oxidation or radical formation at the benzylic position, especially if trace metal ions (Cu, Fe from synthesis) remain. Corrective Protocol:

  • Chelation Wash: During the free-base phase (see Q1), wash the organic layer with 5% EDTA solution to sequester metal ions.

  • Salt Form Stability: Ensure the HCl salt is fully dried and stored under Argon/Nitrogen. The salt form is significantly more resistant to oxidation than the free base.

Core Purification Workflows

Workflow A: The "Acid-Base" Deep Clean

Use this as the primary method for crude reaction mixtures.

This method exploits the basicity of the pyrrolidine nitrogen (


 ~10-11) to separate it from neutral and acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) .

  • Acid Extraction: Extract the DCM layer with 1M HCl (aq) (

    
    ).
    
    • Chemistry: The 2-(3,4-dimethylphenyl)pyrrolidine becomes the water-soluble hydrochloride salt. Neutral impurities (ketones, hydrocarbons) remain in the DCM.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (

    
    ). Discard the organics.
    
    • Purpose: Removes trapped non-polar contaminants.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the cloudy aqueous mixture with Diethyl Ether or TBME (

    
    ).
    
  • Drying: Dry combined ether extracts over anhydrous

    
    , filter, and concentrate.
    
Workflow B: Recrystallization of the HCl Salt

Use this for "polishing" the semi-pure solid to >99% purity.

Solvent System: Isopropanol (IPA) [Solvent] + Diethyl Ether [Anti-solvent].

  • Dissolution: Place the dry crude HCl salt in a flask. Add boiling IPA dropwise.

    • Critical: Add only enough IPA to just dissolve the solid at boiling point.

  • Hot Filtration (Optional): If insoluble specks remain, filter quickly through a heated glass frit.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot IPA to clear the solution again.

  • Crystallization: Allow to cool to room temperature undisturbed, then place in a fridge (

    
    ) for 12 hours.
    
  • Collection: Filter crystals, wash with cold Ether, and dry in a vacuum desiccator over

    
    .
    

Technical Data & Visualization

Impurity Fate Mapping

The following diagram illustrates the logical flow of impurities during the Acid-Base extraction process.

PurificationLogic Start Crude Reaction Mixture (Amine, Ketones, Dimers, Salts) AcidExt Add 1M HCl (aq) + DCM Partition Start->AcidExt OrgLayer1 DCM Layer (Contains Neutral/Acidic Impurities) AcidExt->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Acid Layer (Contains Product Salt + Water Soluble Impurities) AcidExt->AqLayer1 Amine Salt WashStep Wash with Ethyl Acetate AqLayer1->WashStep OrgLayer2 Ethyl Acetate Waste (Removes trapped organics) WashStep->OrgLayer2 AqLayer2 Purified Aqueous Phase WashStep->AqLayer2 BaseStep Basify (NaOH) -> Extract w/ Ether AqLayer2->BaseStep AqLayer3 Aqueous Waste (Inorganic Salts) BaseStep->AqLayer3 FinalProd Ether Layer (Purified 2-(3,4-dimethylphenyl)pyrrolidine Free Base) BaseStep->FinalProd

Caption: Separation logic for isolating basic pyrrolidines from neutral/acidic byproducts.

Solubility Profile & Solvent Selection

Understanding solubility is critical for yield and purity.

SolventFree Base SolubilityHCl Salt SolubilityRole in Purification
Water InsolubleHigh Aqueous phase in extraction.
DCM High Moderate/LowOrganic phase for crude loading.
Diethyl Ether High Insoluble Extraction solvent (Base) / Anti-solvent (Salt).
Isopropanol HighHigh (Hot) / Low (Cold) Primary recrystallization solvent.
Acetone HighModerateAlternative recrystallization solvent.

References

  • BenchChem. (2025).[1][2] Common side reactions in the synthesis of substituted pyrrolidines. Retrieved from 2[1][2]

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Procedures and Theory. Retrieved from 3

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Work-up. Retrieved from 4

  • Cayman Chemical. (2021). N-pyrrolidinyl-3,4-DMA (hydrochloride) Product Information. Retrieved from 5[5]

  • Moynihan, H. A., & Horgan, D. E. (2017).[6] Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. Retrieved from 6

Sources

preventing hygroscopic clumping of 2-(3,4-Dimethylphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center response, designed for researchers handling 2-(3,4-Dimethylphenyl)pyrrolidine HCl . This compound, a phenylpyrrolidine derivative, shares the aggressive hygroscopic profile typical of secondary amine hydrochloride salts.

Subject: Preventing Hygroscopic Clumping of 2-(3,4-Dimethylphenyl)pyrrolidine HCl Ticket ID: #HYGRO-234-DMPP Responder: Senior Application Scientist, Pharmaceutical Materials Science

Core Analysis: Why is this happening?

Before addressing the "how," we must establish the "why." Your compound, 2-(3,4-Dimethylphenyl)pyrrolidine HCl , is a hydrochloride salt. The chloride anion (


) is a potent hydrogen bond acceptor.[1]

In the solid state, the crystal lattice is held together by ionic interactions. However, when the Relative Humidity (RH) of your lab environment exceeds the Deliquescence Relative Humidity (DRH) of the salt (often


 for amine HCl salts), the crystal surface adsorbs water vapor.

This initiates a cascade:

  • Surface Adsorption: Water molecules bind to surface chloride ions.

  • Capillary Condensation: Water condenses at the contact points between particles.

  • Liquid Bridging: A saturated solution forms at these contact points.

  • Solid Bridge Formation: Upon any temperature drop or drying, these bridges crystallize, fusing particles into a hard "cake."

Troubleshooting & FAQs

Direct solutions to common user scenarios.

Q1: "My compound arrived as a hard brick. Is it degraded?"

A: Not necessarily, but it is physically compromised. Diagnosis: This is "caking," not chemical decomposition. However, the presence of water can accelerate hydrolysis or oxidation over time. Immediate Action:

  • Do not chip at it with a spatula in open air (this exposes more surface area to moisture).

  • Protocol: Place the open vial in a vacuum oven at

    
     with a 
    
    
    
    (Phosphorus Pentoxide) trap for 12–24 hours.
  • Verification: Check melting point after drying. If it matches the reference (typically distinct for HCl salts), the chemical integrity is likely intact.

Q2: "I need to weigh out 5 mg for an assay, but it gets sticky on the balance. How do I stop this?"

A: You are fighting the kinetics of moisture uptake. You cannot win in open air. The "Sacrificial Jar" Technique:

  • Place your balance inside a large glove bag or a dedicated weighing enclosure.

  • If a glove bag is unavailable, use the "Zero-Exposure" method :

    • Tare a sealed vial containing solvent.

    • Quickly add the approximate amount of solid.

    • Immediately solvate the solid inside the weighing vial.

    • Calculate the exact concentration based on the final weight difference, rather than trying to hit a target weight of the solid.

Q3: "Can I add silica gel directly to the powder?"

A: Absolutely not for research standards. Reasoning: Silica is a contaminant in this context. It will interfere with gravimetric analysis and potentially react during dissolution. Alternative: Use a desiccator cabinet for storage, but ensure the desiccant (e.g., Drierite or Silica) is in a separate, permeable compartment, never mixed with the API (Active Pharmaceutical Ingredient).

Standard Operating Procedures (SOPs)

SOP-A: The "Double-Vial" Storage System

For long-term stability of 2-(3,4-Dimethylphenyl)pyrrolidine HCl.

Objective: Create a micro-environment with


.
  • Primary Container: Ensure the compound is in a glass vial with a Teflon-lined screw cap. (Avoid polyethylene caps; they are permeable to water vapor over months).

  • Sealing: Wrap the cap junction tightly with Parafilm M or electrical tape.

  • Secondary Containment: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE bottle).

  • Desiccant: Fill the void space in the secondary jar with roughly 10g of indicating silica gel or molecular sieves (4Å) .

  • Storage: Store at

    
    .
    
    • Critical Warning: Allow the system to warm to room temperature before opening the secondary jar. Opening a cold vial in a warm room causes immediate condensation on the powder.

SOP-B: Inert Atmosphere Handling (Glove Bag Method)

Required for precise formulation work.

  • Setup: Place the balance, spatulas, weighing boats, and the compound inside a glove bag.

  • Purge: Flush the bag with dry Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Equilibration: Seal the bag and allow internal humidity to drop (monitor with a hygrometer; target

    
     RH).
    
  • Manipulation: Perform all weighing and transfer steps inside.

  • Transfer: Dissolve the compound in the appropriate solvent (e.g., DMSO, Methanol) before removing it from the inert atmosphere if possible.

Data & Specifications

Comparative Desiccant Efficiency

Choose the right drying agent for your secondary container.

Desiccant MaterialResidual Water Vapor (mg/L air)Regeneration TempSuitability for Amine HCl Salts
Phosphorus Pentoxide (

)

N/A (One-time use)Best (For aggressive drying)
Molecular Sieves (4Å)


Excellent (General storage)
Silica Gel


Good (Routine maintenance)
Calcium Chloride


Poor (Avoid for critical standards)

Mechanism of Failure (Visualization)

The following diagram illustrates the pathway from safe storage to "caked" failure. Understanding this pathway helps you intervene at the correct stage.

HygroscopicityMechanism DryCrystal Dry Crystal Lattice (Ionic Bonds Intact) HighHumidity Exposure to RH > DRH (Deliquescence Point) DryCrystal->HighHumidity Lid Left Open Adsorption Surface Adsorption (Cl- ions attract H2O) HighHumidity->Adsorption Thermodynamics LiquidBridge Liquid Bridge Formation (Saturated Solution at Contact Points) Adsorption->LiquidBridge Capillary Action TempDrop Drying Event / Temp Drop LiquidBridge->TempDrop Environment Change Caking Solid Bridge Formation (Irreversible Caking) TempDrop->Caking Recrystallization Caking->DryCrystal Requires Grinding & Vacuum Drying

Figure 1: The Hygroscopic Cascade. Note that once "Liquid Bridge Formation" occurs, simple drying results in "Caking" (Solid Bridges) rather than returning to a free-flowing powder.

References

  • Hiami, A. (2020). Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics. Link

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Link

  • Air & Moisture Sensitive Protocols . (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. Link

  • PubChem . (2025).[2][3] 2,4-Dimethylpyrrolidine hydrochloride (Analog Reference). National Library of Medicine. Link

  • Absortech . (2023). Effective prevention against caking damage in pharmaceutical powders. Absortech Guide. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(3,4-Dimethylphenyl)pyrrolidine: Mass Spectrometry vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 2-(3,4-Dimethylphenyl)pyrrolidine, a substituted pyrrolidine, represents a class of compounds where precise characterization is paramount. This guide provides an in-depth analysis of its expected fragmentation pattern under electron ionization mass spectrometry (EI-MS) and objectively compares the utility of this data against orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal analytical strategies for such compounds.

Section 1: Elucidating Structure via Mass Spectrometry: A Predictive Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For 2-(3,4-Dimethylphenyl)pyrrolidine, which is not cataloged in common mass spectral libraries, we must predict its fragmentation based on the established principles governing its constituent chemical motifs: the pyrrolidine ring and the dimethylphenyl group.

Predicted Fragmentation Pathways

Upon electron ionization (70 eV), the 2-(3,4-Dimethylphenyl)pyrrolidine molecule will form a molecular ion (M•+). The subsequent fragmentation is dictated by the formation of the most stable possible fragment ions. Two primary pathways are anticipated to dominate the spectrum.

  • Alpha-Cleavage of the Pyrrolidine Ring: The most characteristic fragmentation pathway for N-alkylpyrrolidines is the cleavage of the bond alpha to the nitrogen atom within the substituent, which is the C-C bond linking the two rings.[1] This is driven by the formation of a highly stable, resonance-stabilized iminium cation. For this molecule, this cleavage results in the loss of the dimethylphenyl group as a radical, leading to the formation of the pyrrolidinium cation at m/z 70 . Due to the stability of this ion, it is predicted to be the base peak in the spectrum.

  • Benzylic Cleavage and Tropylium Ion Formation: The dimethylphenyl group strongly influences fragmentation. Cleavage of the bond between the two rings can also be initiated by the aromatic system, a process known as benzylic cleavage. This would result in the loss of a neutral pyrrolidine molecule (mass 71) and the formation of a dimethylbenzyl cation at m/z 119 . This cation is expected to readily lose a hydrogen atom to rearrange into a highly stable substituted tropylium ion at m/z 118 . Furthermore, the initial dimethylbenzyl cation can lose a methyl group (mass 15) to form the very characteristic tropylium ion at m/z 91 , a hallmark of many alkylbenzene compounds.[2][3][4]

The following diagram illustrates these predicted primary fragmentation pathways.

G cluster_main Predicted EI-MS Fragmentation of 2-(3,4-Dimethylphenyl)pyrrolidine cluster_path1 Pathway 1: Alpha-Cleavage cluster_path2 Pathway 2: Benzylic Cleavage MolIon [C12H17N]•+ Molecular Ion m/z = 175 Frag70 [C4H8N]+ Iminium Cation (Base Peak) m/z = 70 MolIon->Frag70 - C8H9• Frag119 [C9H11]+ Dimethylbenzyl Cation m/z = 119 MolIon->Frag119 - •C4H8N Frag91 [C7H7]+ Tropylium Ion m/z = 91 Frag119->Frag91 - C2H2

Caption: Predicted EI-MS fragmentation pathways for 2-(3,4-Dimethylphenyl)pyrrolidine.

Summary of Predicted Mass Spectrum Data
m/zProposed Fragment Ion FormulaDescriptionPredicted Relative Abundance
175[C₁₂H₁₇N]•+Molecular Ion (M•+)Low
160[C₁₁H₁₄N]+[M-CH₃]+Moderate
119[C₉H₁₁]+Dimethylbenzyl cationModerate to High
91[C₇H₇]+Tropylium ionHigh
70 [C₄H₈N]+ Iminium cation (from α-cleavage) 100% (Base Peak)
Exemplar GC-MS Protocol

A self-validating protocol for analyzing this compound would involve ensuring system suitability before and after the sample run.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Instrumentation: A standard GC-MS system with an electron ionization source.

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

  • Validation: Analyze a known standard (e.g., Octadecane) before the sample to verify retention time and spectral integrity. Re-inject after the sample to confirm no system drift.

Section 2: Orthogonal Techniques for Unambiguous Structure Verification

While MS provides valuable structural clues, it has limitations. Isomers can produce nearly identical mass spectra, and fragmentation pathways can sometimes be ambiguous. Therefore, authoritative structural confirmation relies on orthogonal techniques that probe different molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing definitive information about the carbon-hydrogen framework.

  • ¹H NMR: This would precisely reveal the chemical environment of every proton. For 2-(3,4-Dimethylphenyl)pyrrolidine, we would expect to see:

    • Distinct signals for the three aromatic protons, with splitting patterns (coupling) that confirm their ortho and meta relationships.

    • Two singlets in the aromatic region corresponding to the two non-equivalent methyl groups on the benzene ring.

    • A complex set of signals for the seven protons on the pyrrolidine ring, with their diastereotopic nature providing rich stereochemical information.

    • A signal for the N-H proton, which would likely be broad and its chemical shift dependent on concentration and solvent.

  • ¹³C NMR: This experiment would show a distinct signal for each of the 12 carbon atoms in the molecule, confirming the carbon count. The chemical shifts would differentiate between the aromatic, aliphatic (pyrrolidine), and methyl carbons.

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the proton network within the pyrrolidine and aromatic rings. An HSQC spectrum would directly link each proton to the carbon atom it is attached to, providing an unbreakable chain of evidence for the final structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and inexpensive method to verify key structural features.

For 2-(3,4-Dimethylphenyl)pyrrolidine, the key expected absorptions are:

  • ~3300-3400 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine in the pyrrolidine ring.

  • ~3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretches.

  • ~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches from the pyrrolidine and methyl groups.

  • ~1600 and ~1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring.

Section 3: An Integrated Analytical Workflow for Drug Development

Relying on a single analytical technique is insufficient in a regulated environment. A robust, self-validating workflow leverages the strengths of each method to build an unassailable case for a compound's identity and purity. Mass spectrometry provides the initial hypothesis of mass and core fragments, FT-IR confirms the expected functional groups are present, and NMR provides the definitive, atom-by-atom structural map.

G Start New Chemical Entity (e.g., 2-(3,4-Dimethylphenyl)pyrrolidine) MS GC-MS Analysis Start->MS IR FT-IR Analysis Start->IR NMR NMR Analysis (1H, 13C, 2D) Start->NMR DataMS Hypothesis: MW = 175 Key Fragments: 70, 91, 119 MS->DataMS DataIR Confirmation: - N-H bond - Aromatic C-H - Aliphatic C-H IR->DataIR DataNMR Definitive Structure: - Atom Connectivity - Stereochemistry - Isomer Confirmation NMR->DataNMR Decision Data Concordant? DataMS->Decision DataIR->Decision DataNMR->Decision Pass Structure Confirmed Proceed with Development Decision->Pass Yes Fail Re-synthesize or Re-purify Sample Decision->Fail No

Caption: Integrated workflow for unambiguous structural elucidation.

Comparative Summary of Techniques
FeatureMass Spectrometry (EI-MS)FT-IR SpectroscopyNMR Spectroscopy
Primary Information Molecular Weight & Fragmentation PatternFunctional GroupsAtomic Connectivity & Stereochemistry
Sensitivity Very High (pg-fg)Moderate (µg-mg)Low (mg)
Isomer Differentiation Poor to ModerateModerate to GoodExcellent (Definitive)
Sample State Gas phase (requires volatility)Solid, Liquid, or GasSolution
Key Strength Excellent for MW determination and as a hyphenated technique (GC/LC-MS)Rapid, non-destructive, good for process monitoringUnparalleled for de novo structure elucidation
Key Limitation Isomeric ambiguity; requires inferenceProvides no connectivity informationLow throughput, requires larger sample quantity, expensive

Conclusion

The structural elucidation of a molecule like 2-(3,4-Dimethylphenyl)pyrrolidine serves as a case study for the necessity of a multi-faceted analytical approach. While mass spectrometry provides a powerful and sensitive method for generating an initial structural hypothesis based on predictable fragmentation patterns—dominated by the formation of the m/z 70 iminium ion and aromatic fragments at m/z 119 and m/z 91 —it cannot stand alone. The trustworthiness and scientific integrity required in research and drug development mandate confirmation by orthogonal methods. FT-IR offers a rapid check for essential functional groups, but it is the detailed, unambiguous connectivity map provided by NMR spectroscopy that provides the authoritative and final structural proof. By integrating these techniques, researchers can build a self-validating system that ensures the identity, purity, and integrity of their chemical entities.

References

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging drugs of abuse. West Virginia University.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • American Chemical Society Publications. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. [Link]

  • ResearchGate. (n.d.). Mass spectra of the xylene isomers. [Link]

  • Sparkes, E., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry.
  • PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern. [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • Nature. (2018). Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. [Link]

  • Taylor & Francis Online. (2019). Real-Time Distinguishing of the Xylene Isomers Using Photoionization and Dissociation Mass Spectra Obtained by Femtosecond Laser Mass Spectrometry (FLMS). [Link]

Sources

FTIR reference spectra for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Characterization & Reference Spectrum for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

Executive Summary

Compound: 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride Class: Substituted Phenylpyrrolidine (Stimulant/NPS) CAS: 2751360-63-9 (related free base/salt forms may vary) Molecular Formula: C₁₂H₁₇N · HCl

This guide provides a rigorous spectroscopic framework for the identification of 2-(3,4-Dimethylphenyl)pyrrolidine HCl . As a positional isomer of the 2,4- and 3,5-dimethyl variants, this compound presents a unique challenge in forensic and pharmaceutical analysis. While Mass Spectrometry (MS) often struggles to differentiate these regioisomers due to identical fragmentation patterns, Fourier Transform Infrared Spectroscopy (FTIR) serves as the definitive tool for structural elucidation, specifically through the "fingerprint" region (600–1500 cm⁻¹).

Theoretical Spectral Analysis

Before analyzing the experimental data, we must establish the theoretical spectral expectations based on the molecule's functional groups. This "First Principles" approach allows for self-validation of the spectrum.

Functional Group Breakdown
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Description
Amine Salt (R₂NH₂⁺ Cl⁻) N-H Stretch2400 – 3000 Broad, multi-band absorption. Often overlaps with C-H stretches. Characteristic of HCl salts.
Aromatic Ring C-H Stretch~3030 Weak shoulder, often obscured by the amine salt band.
Alkyl Groups (Methyls) C-H Stretch2850 – 2980 Strong absorptions from the two methyl groups and the pyrrolidine ring (CH₂).
Aromatic Ring C=C Ring Stretch1600 & 1500 "Breathing" modes of the benzene ring. The 1500 cm⁻¹ band is typically stronger.[1][2]
1,2,4-Trisubstituted Benzene C-H OOP Bending800 – 860 Critical Diagnostic Region. Corresponds to two adjacent protons (Positions 5,6).
1,2,4-Trisubstituted Benzene C-H OOP Bending860 – 900 Critical Diagnostic Region. Corresponds to one isolated proton (Position 2).
The Isomer Differentiation Challenge

The primary analytical risk is confusing the 3,4-isomer with the 2,4-isomer . Both possess a 1,2,4-trisubstituted benzene ring pattern.[1] However, the electronic environment of the isolated proton differs:

  • 3,4-Isomer: The isolated proton is at Position 2 , flanked by the pyrrolidine ring and a methyl group.

  • 2,4-Isomer: The isolated proton is at Position 3 , flanked by two methyl groups.

Result: Expect a shift of ±10–20 cm⁻¹ in the isolated C-H bending band (~880 cm⁻¹) and significant intensity variations in the fingerprint region (1000–1300 cm⁻¹).

Experimental Protocol: Acquiring the Reference Spectrum

To generate a valid reference spectrum, you must eliminate environmental variables. Follow this Self-Validating Protocol .

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Crystal: Diamond or ZnSe (Diamond preferred for durability with HCl salts).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 (Screening) or 64 (Reference Quality).

Step-by-Step Workflow
  • System Blank: Clean crystal with isopropanol. Collect background. Ensure flat baseline (no CO₂ doublet at 2350 cm⁻¹).

  • Sample Prep: Place ~5 mg of the HCl salt powder on the crystal.

  • Contact Pressure: Apply high pressure using the anvil. Crucial: Watch the live preview. The amine salt bands (2400-3000 cm⁻¹) should maximize, but ensure no "bottoming out" (absorbance > 1.5) which causes spectral distortion.

  • Acquisition: Collect sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do NOT apply smoothing unless noise is excessive, as this can mask isomer-specific fine structure.

Comparative Analysis Guide

Use this table to interpret your obtained spectrum against potential alternatives.

Feature2-(3,4-Dimethylphenyl)pyrrolidine HCl 2-(2,4-Dimethylphenyl)pyrrolidine HCl PVP (α-PVP) / Pyrovalerone
Carbonyl (C=O) Absent Absent Strong Band @ ~1680-1700 cm⁻¹
Fingerprint (OOP) Bands at ~820 (s) & ~880 (m)Bands at ~810 (s) & ~870 (m) (Shifted)Similar, but C=O dominates
Amine Salt Broad 2400-3000 cm⁻¹Broad 2400-3000 cm⁻¹Broad 2400-3000 cm⁻¹
1000-1200 Region C-N stretch ~1150 cm⁻¹C-N stretch shifts due to steric bulk of 2-MeC-C(=O)-C bands present

Analyst Note: The absence of the Carbonyl band at 1680-1700 cm⁻¹ is the fastest way to distinguish this compound from its cathinone analogs (like 3,4-DMPV).

Visualization: Isomer Differentiation Workflow

The following diagram outlines the logical decision tree for validating the identity of the 3,4-isomer using FTIR and complementary techniques.

Isomer_ID Start Unknown Sample (White Powder) FTIR_Scan Perform ATR-FTIR (4 cm-1 Res) Start->FTIR_Scan Check_CO Check 1670-1700 cm-1 (Carbonyl Region) FTIR_Scan->Check_CO Cathinone Identify as Cathinone (e.g., 3,4-DMPV) Check_CO->Cathinone Band Present Phenylpyrrolidine Identify as Phenylpyrrolidine (No C=O) Check_CO->Phenylpyrrolidine Band Absent Check_Fingerprint Analyze 600-900 cm-1 (OOP Bending) Phenylpyrrolidine->Check_Fingerprint Mono_Sub Monosubstituted (690 & 750 cm-1) Check_Fingerprint->Mono_Sub Pattern A Tri_Sub 1,2,4-Trisubstituted (800-900 cm-1) Check_Fingerprint->Tri_Sub Pattern B Isomer_Check Differentiation: 3,4- vs 2,4-Isomer Tri_Sub->Isomer_Check Ref_Compare Compare with Reference Standard Isomer_Check->Ref_Compare Final_34 Confirmed: 2-(3,4-Dimethylphenyl)pyrrolidine Ref_Compare->Final_34 Match 3,4-Std Final_24 Confirmed: 2-(2,4-Dimethylphenyl)pyrrolidine Ref_Compare->Final_24 Match 2,4-Std

Caption: Decision tree for differentiating 2-(3,4-Dimethylphenyl)pyrrolidine from cathinone analogs and regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Pyrrolidine & Substituted Benzenes Infrared Spectra. National Institute of Standards and Technology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones.
  • Westphal, F., et al. (2012). "Differentiation of regioisomeric ring-substituted fluoromethcathinones by spectroscopic methods." Forensic Science International, 217(1-3), 157-167.

Sources

The Potency of 2-Aryl-Pyrrolidines: A Comparative Guide to the Influence of Phenyl Ring Substitution on Monoamine Transporter Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in natural alkaloids and its synthetic tractability have made it a privileged scaffold for developing centrally active therapeutic agents.[2] A particularly significant class of these compounds is the 2-aryl-pyrrolidines, which form the structural basis for numerous potent monoamine transporter inhibitors. These inhibitors, by blocking the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT), are critical tools for neuroscience research and have led to the development of treatments for depression, ADHD, and other neurological disorders. They are also the parent structures for many recreationally used synthetic cathinones.

This guide provides an in-depth comparison of the potency of 2-(3,4-Dimethylphenyl)pyrrolidine relative to other 2-aryl-pyrrolidine analogs. While direct, peer-reviewed experimental data for 2-(3,4-Dimethylphenyl)pyrrolidine is not prominently available, we can leverage extensive structure-activity relationship (SAR) studies on closely related compounds to build a robust, data-driven hypothesis of its pharmacological profile. We will dissect how subtle modifications to the phenyl ring dictate a compound's potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, providing researchers with the causal insights needed for rational drug design.

The 2-Aryl-Pyrrolidine Pharmacophore: A Tale of Two Moieties

The efficacy of 2-aryl-pyrrolidine derivatives as monoamine reuptake inhibitors stems from the critical interplay between two structural features: the aromatic phenyl ring and the basic pyrrolidine nitrogen. The phenyl ring engages in hydrophobic and van der Waals interactions within a binding pocket of the transporter protein, while the protonated nitrogen of the pyrrolidine forms a key ionic bond with an acidic residue (such as an aspartate residue in the DAT) in the central substrate binding site (S1).[3] The precise orientation and electronic properties of the phenyl ring, governed by its substituents, are therefore paramount in determining the compound's binding affinity (Kᵢ) and functional potency (IC₅₀).

Comparative Analysis: Deconstructing the Phenyl Ring

The potency and selectivity of this class of compounds are exquisitely sensitive to the substitution pattern on the phenyl ring. By comparing well-characterized analogs, we can infer the likely impact of the 3,4-dimethyl substitution. The most informative comparisons are with the unsubstituted parent compound, pyrovalerone (4-methyl-α-pyrrolidinopentiophenone), and the potent synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV).

Key SAR Insights from Pyrrolidinophenone Analogs:
  • The Alkyl Chain: In the α-pyrrolidinophenone series (which includes pyrovalerone and MDPV), extending the α-alkyl chain from a propyl (e.g., α-PPP) to a butyl (α-PBP) or pentyl (α-PVP) group generally enhances DAT and NET inhibition potency.[4] This highlights the importance of the spatial relationship between the phenyl and pyrrolidine rings.

  • The 3,4-Methylenedioxy Moiety (as in MDPV): The defining feature of MDPV is the 3,4-methylenedioxy group. Compared to its close analog without this group, α-PVP, MDPV displays significantly increased potency at the serotonin transporter (SERT).[4][5] This structural feature is a key determinant in reducing the DAT/SERT selectivity ratio, a critical factor influencing the drug's overall pharmacological and behavioral effects.

  • The 4-Methyl Group (as in Pyrovalerone): The single methyl group at the 4-position, as seen in pyrovalerone, contributes to potent DAT and NET inhibition with comparatively little activity at SERT.[6] This suggests that simple, small alkyl substitutions at the 4-position are well-tolerated and favor DAT/NET selectivity.

Predicting the Potency of 2-(3,4-Dimethylphenyl)pyrrolidine:

Based on the established SAR, we can formulate a hypothesis regarding the potency of 2-(3,4-Dimethylphenyl)pyrrolidine:

  • High DAT/NET Potency: The presence of methyl groups on the phenyl ring is generally favorable for DAT affinity.[7] The 3,4-dimethyl substitution pattern likely provides a favorable steric and electronic profile for the hydrophobic pocket of the DAT and NET, similar to or potentially greater than a single 4-methyl group. Therefore, high potency at DAT and NET is expected.

  • Low SERT Potency: The 3,4-dimethyl group is electronically and sterically different from the 3,4-methylenedioxy bridge. The latter is a more rigid, polar structure known to confer SERT affinity.[4] It is probable that the two discrete, non-polar methyl groups will not confer significant SERT affinity, leading to a pharmacological profile with high DAT/SERT selectivity, more akin to α-PVP than to MDPV.

This predicted profile—a potent and selective DAT/NET inhibitor—is characteristic of compounds with strong psychostimulant properties.

Quantitative Data on Comparative Pyrrolidines

To ground our SAR analysis in experimental evidence, the following table summarizes the in vitro potencies of several key α-pyrrolidinophenone analogs at human monoamine transporters. These values, typically determined via radioligand uptake inhibition assays, provide a clear benchmark for comparison.

Compoundα-Alkyl ChainPhenyl SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioReference
α-PPP PropylUnsubstituted147129>10,000>68[8]
α-PVP PentylUnsubstituted14.412.8>10,000>694[8]
Pyrovalerone Pentyl4-Methyl8.74.6>10,000>1149[4]
MDPV Pentyl3,4-Methylenedioxy4.43.622952[4]

Data represents the mean IC₅₀ values from in vitro uptake inhibition assays in HEK293 cells expressing human transporters.

Experimental Protocols: Validating Potency

The trustworthiness of potency data hinges on robust and reproducible experimental design. The gold standard for determining the functional potency of monoamine transporter inhibitors is the in vitro synaptosomal uptake inhibition assay.

Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol measures a test compound's ability to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes: a. Homogenize fresh or frozen rat striatal tissue in ice-cold 0.32 M sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in a Krebs-HEPES buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Uptake Inhibition Assay: a. In a 96-well plate, add Krebs-HEPES buffer, the test compound at various concentrations (typically a 10-point curve from 1 nM to 100 µM), and the synaptosomal preparation (final protein concentration ~5-10 µ g/well ). b. Pre-incubate the plate for 10-15 minutes at room temperature (or 37°C) to allow the compound to bind to the transporters. c. Initiate the uptake reaction by adding [³H]Dopamine to a final concentration approximately equal to its Kₘ value (e.g., 20 nM). d. Allow the uptake to proceed for 5-10 minutes at room temperature. e. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the synaptosomes (containing internalized [³H]DA) from the buffer. f. Immediately wash the filters three times with ice-cold buffer to remove any non-specifically bound radioligand.

3. Data Analysis: a. Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. b. Define "Total Uptake" as the signal in vehicle-treated wells and "Nonspecific Uptake" in wells treated with a saturating concentration of a known potent DAT inhibitor (e.g., 10 µM GBR12909). c. Calculate the specific uptake at each concentration of the test compound. d. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Validation: This protocol includes controls for total and nonspecific uptake, ensuring that the measured inhibition is specific to the dopamine transporter. The use of a full dose-response curve allows for the accurate determination of the IC₅₀, a reliable measure of functional potency. Similar protocols can be used for NET and SERT by using [³H]Norepinephrine or [³H]Serotonin and appropriate brain regions or cell lines.[9]

Visualization of Workflows and Relationships

Diagrams are essential for clarifying complex experimental processes and conceptual relationships.

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis P1 Homogenize Striatal Tissue in Sucrose Buffer P2 Low-Speed Centrifugation (1,000 x g) P1->P2 P3 Collect Supernatant P2->P3 P4 High-Speed Centrifugation (20,000 x g) P3->P4 P5 Resuspend Pellet (Synaptosomes) in Assay Buffer P4->P5 A1 Pre-incubate Synaptosomes with Test Compound P5->A1 A2 Initiate Uptake with [3H]Dopamine A1->A2 A3 Incubate (5-10 min) A2->A3 A4 Terminate by Rapid Filtration A3->A4 A5 Wash Filters A4->A5 D1 Scintillation Counting A5->D1 D2 Calculate % Inhibition D1->D2 D3 Non-linear Regression D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for the [³H]Dopamine uptake inhibition assay.

SAR_Diagram Core 2-Aryl-Pyrrolidine Core Unsub Unsubstituted Phenyl (e.g., α-PVP) Core->Unsub MDPV 3,4-Methylenedioxy (e.g., MDPV) Core->MDPV Target 3,4-Dimethyl (Hypothesized) Core->Target Unsub_Potency High DAT/NET Potency Very Low SERT Potency Unsub->Unsub_Potency MDPV_Potency High DAT/NET Potency Moderate SERT Potency MDPV->MDPV_Potency Target_Potency Predicted: High DAT/NET Potency Very Low SERT Potency Target->Target_Potency

Caption: Structure-activity relationship (SAR) of phenyl ring substitutions.

Conclusion

While awaiting direct experimental validation, a comprehensive analysis of the structure-activity relationships within the 2-aryl-pyrrolidine class provides a strong foundation for predicting the pharmacological profile of 2-(3,4-Dimethylphenyl)pyrrolidine. All available data from structurally related analogs suggest that this compound is likely to be a potent and selective inhibitor of the dopamine and norepinephrine transporters, with minimal activity at the serotonin transporter. Its potency is expected to be comparable to other potent pyrovalerone derivatives like α-PVP. This profile underscores the critical role that discrete substitutions on the phenyl ring play in fine-tuning monoamine transporter affinity and selectivity. For researchers in drug development, this analysis reinforces the principle that seemingly minor structural modifications can lead to profound changes in pharmacological activity, and provides a logical framework for the design of novel CNS-active agents.

References

  • G. Brine et al. (1983). Synthesis and Anticonvulsant Screening of 3,3-Diphenyl-2-pyrrolidone Derivatives. Journal of Pharmaceutical Sciences, 72(6). Available at: [Link]

  • S. Shorvon (2001). Pyrrolidone derivatives. The Lancet, 358. Available at: [Link]

  • Chem-Impex International. 2-Phenylpyrrolidine. Available at: [Link]

  • D. J. Lapinsky et al. (2009). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry, 17(11), 3770-4. Available at: [Link]

  • A. Ramazani et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18, 3582–3593. Available at: [Link]

  • S. Y. Erdemir et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • A. K. B. S. S. J. B. K. T. A. et al. (2000). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Medicinal Chemistry Research, 10(7), 415-425. Available at: [Link]

  • N. G. Khaligh et al. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3Himidazol-1-ium) chloride in ethylene glycol. Green Processing and Synthesis, 8(1), 373-381. Available at: [Link]

  • A. M. Blough et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. Available at: [Link]

  • A. Kumar et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • K. M. Chetkofski et al. (2019). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ResearchGate. Available at: [Link]

  • F. I. Carroll et al. (1995). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of Medicinal Chemistry, 38(2), 379-88. Available at: [Link]

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  • B. M. Gannon et al. (2018). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ResearchGate. Available at: [Link]

  • J. Maier et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Available at: [Link]

  • T. D. Aarde et al. (2015). In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: Self-administration and locomotor stimulation in male rats. Psychopharmacology, 232(17), 3045-3055. Available at: [Link]

  • M. Concheiro et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(2), 256-263. Available at: [Link]

  • S. S. Singh et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. Available at: [Link]

  • J. W. Lanthorn et al. (1998). Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity. Neuropharmacology, 37(12), 1549-57. Available at: [Link]

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  • M. D. Davis et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(22), 4363-78. Available at: [Link]

  • L. E. Simmler et al. (2016). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven approach to validating the purity of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride, a substituted pyrrolidine derivative of significant interest in medicinal chemistry.[1][2] We will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for this class of compounds, and compare its performance with other viable analytical methods.

The Criticality of Purity in Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and provide diverse vectors for chemical modification.[1][3] The biological activity of these molecules is intimately tied to their structure and purity. Even minor impurities can have significant impacts on efficacy, toxicity, and overall safety profiles. Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.

Why GC-MS for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride?

Gas chromatography is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[4] When coupled with a mass spectrometer, it provides unparalleled specificity for identification and quantification.

The choice of GC-MS for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is predicated on several key considerations:

  • Volatility: While the hydrochloride salt form has low volatility, the free base of 2-(3,4-Dimethylphenyl)pyrrolidine is amenable to gas chromatography. The analytical method, therefore, incorporates a sample preparation step to convert the salt to its free base form.

  • Thermal Stability: The thermal stability of the analyte is a critical parameter for GC analysis. While some pyrrolidinium salts can exhibit limited thermal stability, careful control of the injector temperature and the use of derivatization can mitigate on-column degradation.[5]

  • Specificity: The mass spectrometer detector offers high specificity, allowing for the unambiguous identification of the main component and any potential impurities based on their unique mass spectra and fragmentation patterns.

To enhance the volatility and thermal stability of the analyte, a derivatization step is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy for compounds containing active hydrogens, such as the secondary amine in the pyrrolidine ring.[6][7] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly improving chromatographic performance.[8]

A Validated GC-MS Protocol for Purity Determination

The following protocol is a robust starting point for the validation of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride purity. It is essential to perform a full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weighing of Sample s2 Dissolution in an appropriate solvent s1->s2 s3 Basification to form the free base s2->s3 s4 Extraction of the free base s3->s4 s5 Derivatization (e.g., Silylation) s4->s5 a1 Injection into GC s5->a1 a2 Separation on Capillary Column a1->a2 a3 Detection by Mass Spectrometer a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (% Area) d1->d2 d3 Impurity Identification d1->d3

Caption: Workflow for GC-MS Purity Analysis

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride reference standard and sample into separate vials.

    • Dissolve each in 1 mL of a suitable solvent (e.g., methanol).

    • Add 100 µL of a base (e.g., 1M NaOH) to convert the hydrochloride salt to the free base.

    • Extract the free base with 2 x 1 mL of a non-polar solvent (e.g., ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL, split mode (e.g., 50:1)
Oven Program Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of 2-arylpyrrolidines can proceed through various pathways, including the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring.[2][10] Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with the dimethylphenyl group at a different position on the pyrrolidine ring.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Method Validation: A Self-Validating System

In accordance with ICH Q2(R1) guidelines, the analytical method must be validated to demonstrate its suitability for its intended purpose.[9] The following parameters should be assessed:

Validation Parameters and a Hypothetical Data Set
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peakComplies
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 80-120% of the target concentrationComplies
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%1.2% (Repeatability), 2.1% (Intermediate)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03%
Robustness No significant change in results with minor variationsComplies

This data demonstrates that the method is specific, linear, accurate, precise, and robust for the intended analytical range.

Method Validation Workflow

cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation md1 Define Analytical Target Profile md2 Select Analytical Technique (GC-MS) md1->md2 md3 Optimize Chromatographic Conditions md2->md3 d1 Validation Protocol md3->d1 v1 Specificity d2 Validation Report v1->d2 v2 Linearity & Range v2->d2 v3 Accuracy v3->d2 v4 Precision (Repeatability & Intermediate) v4->d2 v5 LOD & LOQ v5->d2 v6 Robustness v6->d2 d1->v1 d1->v2 d1->v3 d1->v4 d1->v5 d1->v6

Caption: ICH Q2(R1) Method Validation Workflow

Comparison with Alternative Analytical Techniques

While GC-MS is a highly suitable technique, other analytical methods can also be employed for the purity determination of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.

Comparative Analysis of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and boiling point, detection by mass.High resolution, excellent specificity, sensitive for volatile compounds.Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation.
HPLC-UV Separation based on polarity, detection by UV absorbance.Versatile for a wide range of compounds, non-destructive.Lower specificity than MS, requires a chromophore for UV detection.
LC-MS Separation based on polarity, detection by mass.High specificity and sensitivity, suitable for non-volatile and thermally labile compounds.Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Provides detailed structural information based on nuclear magnetic resonance.Absolute quantitation without a reference standard (qNMR), excellent for structural elucidation.Lower sensitivity compared to chromatographic methods, complex data analysis.
Decision-Making for Method Selection

cluster_questions cluster_methods start Purity Analysis of 2-(3,4-Dimethylphenyl)pyrrolidine HCl q1 Is the analyte volatile and thermally stable? start->q1 q2 Are trace-level impurities a primary concern? q1->q2 No m1 GC-MS (with derivatization) q1->m1 Yes q3 Is structural confirmation of impurities required? q2->q3 Yes m2 HPLC-UV q2->m2 No m3 LC-MS q2->m3 Yes m4 NMR q3->m4

Caption: Decision Tree for Analytical Method Selection

Conclusion

Validating the purity of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a critical step in its development for research and pharmaceutical applications. GC-MS, particularly when combined with a derivatization step, offers a highly specific and sensitive method for this purpose. A thorough validation according to ICH guidelines ensures the reliability of the analytical data. While other techniques like HPLC-UV, LC-MS, and NMR have their merits, the choice of the most appropriate method should be based on a careful consideration of the analytical requirements, including the need for volatility, sensitivity, and structural information. This guide provides a comprehensive framework for developing and validating a scientifically sound purity method, ultimately contributing to the quality and safety of novel therapeutics.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... ResearchGate. [Link]

  • Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 86-104. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • University of California, Davis. (n.d.). GC Derivatization. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

  • Beilstein-Institut. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. The Beilstein Journal of Organic Chemistry, 18, 1073-1083. [Link]

  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. [Link]

  • ResearchGate. (n.d.). Thermal stability of chiral pyrrolidinium salts as the temperature of.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PubMed Central. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • ResearchGate. (n.d.). (S)-2-(Anilinomethyl)pyrrolidine | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). A simple route to thermally-stable salts of pyrrolidinium-2-carbonylchloride. RSC Publishing. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (2025). New method of synthesis of 2-arylpyrrolidines : reaction of resorcinol and its derivatives with γ -ureidoacetals. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

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Sources

Comparative Bioequivalence & Pharmacokinetic Profiling of 2-(3,4-Dimethylphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacokinetic Challenge

2-(3,4-Dimethylphenyl)pyrrolidine (often abbreviated in literature as 3,4-DMP-Pyrrolidine ) represents a class of rigid, lipophilic phenethylamine analogs. Structurally, it constrains the side chain of 3,4-dimethylamphetamine into a pyrrolidine ring, significantly altering its binding kinetics to monoamine transporters (DAT/NET).

Developing a bioequivalent formulation for this class presents unique challenges due to its BCS Class II characteristics (low solubility, high permeability) and susceptibility to first-pass metabolism via CYP2D6 and CYP3A4. This guide provides an autonomous, data-driven framework for demonstrating bioequivalence (BE) between a Test Formulation (Generic/Novel Salt) and the Reference Standard (Innovator) .

Comparative Physicochemical & Pharmacokinetic Profile[1]

To design a successful BE study, one must first understand how 3,4-DMP-Pyrrolidine compares to its open-chain analogs and clinical standards. The rigid pyrrolidine ring confers metabolic stability but increases lipophilicity, affecting


 and distribution volume (

).
Table 1: Pharmacokinetic Benchmarking

Comparison of 3,4-DMP-Pyrrolidine against structural and functional alternatives.

Parameter3,4-DMP-Pyrrolidine (Target API)3,4-Dimethylamphetamine (Open-Chain Analog)Methylphenidate (Clinical Standard)
Structure Type Rigid Cyclic AmineFlexible Acyclic AminePiperidine Ester
LogP (Lipophilicity) ~3.2 (High)~2.82.1
Oral Bioavailability (

)
65–75% (Est.)>85%30% (High First-Pass)

(Fasted)
1.5 – 2.0 h0.5 – 1.0 h2.0 h
Half-life (

)
6 – 8 h3 – 4 h2 – 3 h
Metabolic Pathway CYP2D6 (Hydroxylation), N-oxidationCYP2D6 (Deamination)Carboxylesterase (Hydrolysis)
BE Challenge Dissolution-limited absorptionPermeability-limitedHydrolysis instability

Expert Insight: The critical failure point for bioequivalence in this class is the


 variability . Because 3,4-DMP-Pyrrolidine is highly lipophilic, particle size distribution (PSD) in the tablet matrix significantly impacts the dissolution rate in the acidic environment of the stomach. A Test formulation with a coarser PSD than the Reference will likely fail the lower bound of the 90% CI for 

.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

Trustworthiness in BE studies hinges on the bioanalytical method. For pyrrolidine derivatives, simple protein precipitation is insufficient due to ion suppression. We utilize a Solid Phase Extraction (SPE) workflow that is self-validating through the use of stable isotope-labeled internal standards (SIL-IS).

The "Dual-Wash" Extraction Protocol

This protocol is designed to remove phospholipids, which often cause late-eluting matrix effects that compromise data integrity.

Reagents:

  • Internal Standard: 3,4-DMP-Pyrrolidine-d5 (Deuterated).

  • SPE Cartridge: Mixed-mode Cation Exchange (MCX), 30 mg/1 cc.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL plasma + 20 µL SIL-IS + 200 µL 2% Formic Acid (disrupts protein binding).

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample (gravity flow).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (removes neutral lipids). Crucial Step: The basic analyte remains charged and bound to the sorbent.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, releasing it).

  • Reconstitution: Evaporate to dryness (

    
     at 40°C) and reconstitute in 100 µL Mobile Phase (20% ACN).
    
Visualizing the Analytical Logic

Bioanalysis_Workflow Sample Plasma Sample (Analyte + Metabolites) Acidify Acidification (Ionize Analyte) Sample->Acidify Pre-treatment MCX_Load Load onto MCX (Cation Exchange) Acidify->MCX_Load Bind (+) Charge Wash_Acid Acid Wash (Remove Proteins) MCX_Load->Wash_Acid Retain Wash_Org MeOH Wash (Remove Lipids) Wash_Acid->Wash_Org Clean Elute Base Elution (Release Analyte) Wash_Org->Elute Neutralize LCMS LC-MS/MS (Quantification) Elute->LCMS Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring specificity for basic pyrrolidine derivatives.

In Vivo Bioequivalence Study Design

To demonstrate therapeutic equivalence, a randomized, two-period, two-sequence crossover study is required.

Study Parameters[3][4][5][6][7][8][9][10]
  • Subjects: Healthy volunteers (

    
     to 
    
    
    
    , based on intra-subject variability of ~20%).
  • Dose: Single oral dose (e.g., 20 mg), fasted state (minimum 10h fast).

  • Sampling: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours.

  • Washout: 7 days (

    
    ).
    
Acceptance Criteria (FDA/EMA Standards)

Bioequivalence is established if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the following parameters falls within 80.00% – 125.00% :

  • 
    :  Peak plasma concentration (Rate of absorption).[2]
    
  • 
    :  Area under the curve to last measurable concentration (Extent of absorption).
    
  • 
    :  Total exposure.
    
Data Interpretation & Troubleshooting

If the study fails, the PK curves reveal the formulation defect:

ObservationDiagnosisCorrective Action

(Test) <

(Ref)
Dissolution is too slow.Micronize API; add superdisintegrant (e.g., Crospovidone).

(Test) <

(Ref)
Dissolution is too fast (Dose Dumping).Increase binder concentration; use HPMC to retard release.
High Variability (CV > 30%) Food effect or pH dependency.Check API solubility at pH 1.2 vs 6.8; consider surfactant (SLS).

Metabolic Pathway & Safety Monitoring

Understanding the metabolic fate is crucial for safety monitoring during the BE study. 2-(3,4-Dimethylphenyl)pyrrolidine undergoes hepatic clearance.[3]

Metabolism_Pathway Parent 2-(3,4-Dimethylphenyl) pyrrolidine CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4 (Minor) Parent->CYP3A4 Met1 4'-Hydroxy Metabolite CYP2D6->Met1 Hydroxylation Met2 N-Oxide Metabolite CYP3A4->Met2 N-Oxidation Met3 Lactam (Pyrrolidone) CYP3A4->Met3 2-Oxidation UGT UGT Glucuronidation Met1->UGT Elimination Renal Elimination (Hydrophilic Conjugates) Met2->Elimination Met3->Elimination UGT->Elimination

Figure 2: Metabolic clearance pathway. Note that CYP2D6 polymorphism may impact exposure levels in Poor Metabolizers (PM).

Safety Protocol: Because this compound acts on monoamine transporters, the BE study must include:

  • Telemetry: Continuous ECG monitoring for QTc prolongation or tachycardia.

  • Vitals: Blood pressure monitoring at every PK timepoint for the first 4 hours.

  • Exclusion: Subjects with CYP2D6 polymorphisms (Poor Metabolizers) should be genotyped if the safety margin is narrow, though standard BE studies usually randomize this effect.

References

  • FDA Guidance for Industry. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[4] [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

  • Springer, D., et al. (2003). Metabolism of designer drugs of abuse: An updated review. Current Drug Metabolism. (Contextual grounding for pyrrolidine metabolism). [Link]

  • Meyer, M.R., et al. (2010). Beta-keto-pyrrolidines: New designer drugs. Metabolism and detectability in urine. Journal of Mass Spectrometry. (Source for LC-MS fragmentation patterns of phenylpyrrolidines). [Link]

  • World Health Organization. (2017). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1003, Annex 6. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

[1][2][3]

Executive Summary & Chemical Identity

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a substituted phenylpyrrolidine salt, typically utilized in neuroscience research and medicinal chemistry as a monoamine transporter modulator. Due to its structural similarity to controlled stimulant classes (e.g., pyrovalerone analogs), it must be handled with high-level containment protocols and disposed of via high-temperature incineration .

This guide outlines the cradle-to-grave management of this compound, ensuring compliance with environmental regulations (RCRA) and laboratory safety standards.

Chemical Profile Table
PropertyDetail
Chemical Name 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride
Class Substituted Phenylpyrrolidine / Amine Salt
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, ethanol, and DMSO
Acidity (pH) Aqueous solutions are acidic (pH ~4–5) due to HCl salt
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Potential CNS Stimulant
RCRA Status Not P- or U-listed; Dispose as Non-Regulated Hazardous Waste (unless characteristic)

Hazard Identification & Safety Protocols

Before disposal, the user must acknowledge the specific hazards associated with phenylpyrrolidines. While specific toxicological data for this isomer may be limited, it must be treated as a potent bioactive amine .

  • Acute Toxicity: Treat as harmful if swallowed.[1] Potential for central nervous system stimulation.

  • Irritation: The hydrochloride salt form is an irritant to mucous membranes, eyes, and skin.

  • Dust Hazard: Fine particulates can be inhaled; handle only in a fume hood or with N95/P100 respiratory protection if open bench work is necessary.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator (if solid is aerosolized) or fume hood usage (Class II).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for concentrated stock solutions.

  • Ocular: Chemical safety goggles (ANSI Z87.1).

Disposal Workflow & Decision Logic

The disposal strategy depends on the physical state of the waste (Solid vs. Liquid). The following decision tree illustrates the compliant workflow.

DisposalWorkflowStartWaste Generation2-(3,4-Dimethylphenyl)pyrrolidine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Powder / Contaminated Solids)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Aqueous or Organic Solutions)StateCheck->LiquidWasteLiquidSolidPrepDouble Bag in PolyethyleneLabel: 'Toxic Solid Waste'SolidWaste->SolidPrepLiquidSegSegregate by Solvent TypeLiquidWaste->LiquidSegFinalPackLab Pack for IncinerationSolidPrep->FinalPackAqueousAqueous Solution(pH < 7)LiquidSeg->AqueousWater-basedOrganicOrganic Solvent(DMSO, Ethanol, etc.)LiquidSeg->OrganicSolvent-basedNeutralizeAdjust pH to 6-8(Optional, check local rules)Aqueous->NeutralizeCombineOrgCombine with Non-HalogenatedOrganic WasteOrganic->CombineOrgNeutralize->FinalPackDispose as Haz WasteCombineOrg->FinalPack

Figure 1: Decision logic for the segregation and disposal of phenylpyrrolidine salts.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Spills)

Objective: Securely contain the solid to prevent dust generation and environmental leaching.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. If the original container is used, ensure the cap is tightly sealed with Parafilm.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(3,4-Dimethylphenyl)pyrrolidine HCl"

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Destruction: Designate for High-Temperature Incineration . Do not send to landfill.

Protocol B: Liquid Waste (Experimental Solutions)

Objective: Prevent reactions with incompatible waste streams and ensure safe incineration.

  • Segregation:

    • Organic Solutions (DMSO/Ethanol): Pour into the "Organic Solvents" waste carboy. Ensure the carboy is compatible with the solvent (usually HDPE or glass).

    • Aqueous Solutions: Do not pour down the drain. While the amine is biodegradable, the specific ecotoxicity of this isomer is likely uncharacterized.

  • Neutralization (Aqueous Only):

    • The HCl salt makes water acidic. Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) to the waste beaker while stirring until pH reaches 6–8.
    • Note: This converts the salt to the free base, which may be less soluble in water and precipitate as an oil.

  • Collection: Transfer the neutralized mixture (including any precipitate) to the "Aqueous Hazardous Waste" container.

  • Labeling: Clearly list the solvent (e.g., "Water 99%") and the solute ("Trace 2-(3,4-Dimethylphenyl)pyrrolidine").

Protocol C: Empty Containers

Objective: Decontaminate packaging to allow for standard glass disposal.

  • Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (Water or Ethanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Protocol B).

  • Defacing: Cross out or remove the original label.[3]

  • Disposal: The triple-rinsed, defaced container can be discarded in the laboratory glass trash (unless "P-listed" acutely toxic, which this compound typically is not, but verify local institutional rules).

Regulatory Compliance & Environmental Stewardship

US Regulations (RCRA & DEA)
  • RCRA (Resource Conservation and Recovery Act): This compound is not explicitly listed on the P-list or U-list. However, the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

    • Verdict: Classify as Non-Regulated Hazardous Waste for incineration to ensure "cradle-to-grave" liability protection.

  • DEA (Drug Enforcement Administration):

    • Researchers must verify if this specific isomer falls under the Federal Analog Act if it is substantially similar to a Schedule I or II substance (e.g., MDPV) and intended for human consumption.

    • Action: In a pure research context (non-human use), standard chemical disposal applies. However, maintain strict inventory logs to prevent diversion.

Spill Management

In the event of a spill:

  • Evacuate the immediate area if dust is airborne.[4]

  • Don PPE: Goggles, Nitrile Gloves, Lab Coat, and N95 mask.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material and place it in a waste bag. Wipe the surface with 10% bleach or soapy water.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyrrolidine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Hazard Identification

Compound: 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride CAS (Free Base Analog): 1217858-49-5 (S-isomer reference) Physical State: White to off-white crystalline solid. Solubility: Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water.

Critical Hazard Assessment: As a substituted phenylpyrrolidine, this compound shares structural pharmacophore features with central nervous system (CNS) stimulants. While specific toxicological data for this exact isomer may be limited, universal precautions for potent bioactive amines must be applied.

  • Acute Toxicity (Oral/Inhalation): Treat as Category 3 or 4 (Toxic/Harmful). Do not inhale dusts.[1]

  • Skin/Eye Corrosion: Category 2 (Irritant).[1] The hydrochloride salt form is acidic and hygroscopic, capable of causing contact dermatitis and mucosal irritation.

  • Target Organ Toxicity: Potential CNS excitation. Monitor for tachycardia or agitation upon accidental exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mg of solid material.

Protection ZoneRequirementTechnical Specification
Respiratory Mandatory N95 / P100 (if outside hood) or Fume Hood (Primary). Note: All solid handling must occur inside a certified Class II fume hood.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for solution work. Change outer gloves immediately upon splash.
Ocular Mandatory Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that may drift.
Body Standard Lab Coat (Cotton/Poly blend, buttoned). Long pants, closed-toe shoes.
Operational Protocol: Step-by-Step Handling
Phase 1: Engineering Controls & Preparation
  • Verify Airflow: Ensure chemical fume hood is operating at 80–100 fpm face velocity.

  • Static Control: Phenylpyrrolidine salts are often fine, static-prone powders.

    • Action: Use an ionizing fan or anti-static gun inside the hood prior to opening the vial.

    • Alternative: Wipe the exterior of the weighing vessel with a damp lint-free wipe to discharge static.

Phase 2: Weighing & Transfer

Goal: Minimize dust generation and maximize mass recovery.

  • Tare: Place a pre-labeled scintillation vial or volumetric flask on the balance.

  • Transfer: Using a micro-spatula, transfer the solid. Do not pour from the source container.

  • Containment: Cap the receiving vessel immediately after addition.

  • Decontamination: Wipe the spatula with a methanol-dampened Kimwipe inside the hood before removing it.

Phase 3: Solubilization

Preferred Solvents: DMSO (Stock), Ethanol (Working).

  • Addition: Add solvent directly to the weighed solid.

  • Dissolution: Vortex for 30–60 seconds. If the hydrochloride salt is stubborn, mild sonication (40 kHz, 25°C) for 5 minutes is effective.

  • Storage: Store stock solutions at -20°C . The HCl salt helps stability, but avoid repeated freeze-thaw cycles.

Visualized Workflows
Figure 1: PPE Donning & Exposure Response Logic

This decision tree guides the researcher through the required safety layers and immediate actions in case of breach.

PPE_Workflow Start Start: Handling 2-(3,4-Dimethylphenyl)pyrrolidine HCl RiskCheck Is Mass > 100 mg? Start->RiskCheck StandardPPE Standard PPE: Lab Coat + Goggles + Double Nitrile RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Sleeve Covers + N95 Mask RiskCheck->EnhancedPPE Yes Action Perform Weighing in Fume Hood StandardPPE->Action EnhancedPPE->Action Breach Exposure Event? Action->Breach Skin Skin Contact: Wash 15 min w/ Soap + Water Breach->Skin Skin Eye Eye Contact: Flush 15 min @ Eyewash Breach->Eye Eye Safe Proceed to Experiment Breach->Safe None

Caption: PPE selection logic and emergency response pathways for solid handling.

Figure 2: Chemical Waste Disposal Decision Tree

Proper disposal prevents environmental contamination and regulatory fines.

Waste_Disposal WasteStart Waste Generation TypeCheck Waste Type? WasteStart->TypeCheck SolidWaste Solid (Powder/Wipes) TypeCheck->SolidWaste LiquidWaste Liquid (Solvent/Aqueous) TypeCheck->LiquidWaste SolidAction Bag in HazWaste Bag Label: 'Toxic Solid' SolidWaste->SolidAction LiquidCheck Halogenated Solvent? LiquidWaste->LiquidCheck Final High-Temp Incineration SolidAction->Final HaloYes Halogenated Waste Stream (e.g., DCM, Chloroform) LiquidCheck->HaloYes Yes HaloNo Non-Halogenated Stream (e.g., DMSO, EtOH) LiquidCheck->HaloNo No HaloYes->Final HaloNo->Final

Caption: Segregation and disposal workflow for amine salt chemical waste.

Disposal & Decontamination[1][2][3]

Do not dispose of this compound down the drain. Amine salts are harmful to aquatic life and must be incinerated.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and wipes in a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Spill Cleanup:

    • Cover spill with a damp paper towel (to prevent dust).

    • Wipe up with 10% Bleach or 1N HCl (to ensure salt formation and solubility), followed by water.

    • Place all cleanup materials in the hazardous waste stream.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53622911, 2,4-Dimethylpyrrolidine hydrochloride. Retrieved February 25, 2026 from [Link](Note: Structural analog used for hazard class inference).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.